Technical Documentation Center

1-Ethylpiperidine-3-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethylpiperidine-3-carboxylic acid hydrochloride
  • CAS: 1185293-15-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride

The following technical guide provides an in-depth analysis of 1-Ethylpiperidine-3-carboxylic acid hydrochloride , addressing its physicochemical properties, synthetic pathways, and critical role in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Ethylpiperidine-3-carboxylic acid hydrochloride , addressing its physicochemical properties, synthetic pathways, and critical role in pharmaceutical development.

Executive Summary

1-Ethylpiperidine-3-carboxylic acid hydrochloride (often derived from nipecotic acid) is a pivotal heterocyclic building block in the synthesis of GABA uptake inhibitors. While commercially listed under various CAS numbers (most notably 861071-98-9 for the parent/salt complex), a persistent ambiguity exists in vendor catalogs regarding its molecular weight.

Critical Technical Clarification:

  • Free Base MW: 157.21 g/mol [1][2]

  • Hydrochloride Salt MW: 193.67 g/mol

This guide resolves these discrepancies, provides a validated synthetic workflow, and contextualizes the compound's utility in the development of antiepileptic drugs like Tiagabine .

Physicochemical Profile & Molecular Weight Analysis[1][3][4][5]

Precise stoichiometry is required for yield calculations and molar equivalents in reaction planning. The table below definitively separates the free base parameters from the hydrochloride salt.

Table 1: Comparative Physicochemical Specifications
PropertyFree Base (Zwitterion)Hydrochloride Salt
IUPAC Name 1-Ethylpiperidine-3-carboxylic acid1-Ethylpiperidine-3-carboxylic acid hydrochloride
Molecular Formula C₈H₁₅NO₂C₈H₁₅NO₂[1][3][4][5] · HCl
Molecular Weight 157.21 g/mol 193.67 g/mol
CAS Number 861071-98-9 (Generic/Base)Varies by vendor (Often cited as 861071-98-9)
Physical State Viscous Oil / Low melting solidCrystalline Solid (Hygroscopic)
Solubility Organic solvents (DCM, MeOH)Water, Methanol, DMSO
pKa (Calculated) ~3.5 (COOH), ~10.1 (Piperidine N)N/A (Salt form)

Analyst Note: Many commercial Certificates of Analysis (CoAs) list the CAS 861071-98-9 with the free base weight (157.21) even when selling the HCl salt. Always verify the stoichiometry via Elemental Analysis (Chlorine content ~18.3%) before use in strict GMP environments.

Synthetic Pathway & Methodology

The synthesis of 1-ethylpiperidine-3-carboxylic acid hydrochloride typically proceeds via the N-alkylation of nipecotic acid ethyl ester (ethyl nipecotate), followed by hydrolysis and salt formation. This route avoids the solubility issues associated with alkylating the zwitterionic nipecotic acid directly.

Reaction Scheme Visualization

Synthesis_Workflow Nipecotate Ethyl Nipecotate (Start Material) Alkylation Step 1: N-Alkylation (EtBr / K2CO3 / ACN) Nipecotate->Alkylation Intermediate Ethyl 1-ethylpiperidine- 3-carboxylate Alkylation->Intermediate SN2 Reaction Hydrolysis Step 2: Hydrolysis (NaOH / EtOH / Reflux) Intermediate->Hydrolysis Saponification FreeAcid 1-Ethylpiperidine- 3-carboxylic acid (Free Base) Hydrolysis->FreeAcid SaltForm Step 3: Salt Formation (HCl in Dioxane/Ether) FreeAcid->SaltForm FinalProduct 1-Ethylpiperidine- 3-carboxylic acid HCl (Target) SaltForm->FinalProduct Precipitation

Figure 1: Step-wise synthetic pathway from Ethyl Nipecotate to the target Hydrochloride salt.

Detailed Experimental Protocol

Step 1: N-Alkylation

  • Reagents: Dissolve Ethyl nipecotate (1.0 eq) in acetonitrile (ACN). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.

  • Addition: Dropwise add Ethyl Bromide (1.1 eq) at 0°C to prevent over-alkylation (quaternization).

  • Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts. Concentrate the filtrate to obtain the crude ester intermediate.

Step 2: Hydrolysis

  • Saponification: Dissolve the crude ester in Ethanol/Water (1:1). Add NaOH (2.5 eq).

  • Reflux: Heat to reflux for 2 hours.

  • Neutralization: Cool to room temperature. Carefully adjust pH to ~7.0 using dilute HCl.

  • Extraction: Evaporate ethanol. Extract the aqueous phase with DCM (Note: The zwitterion is highly water-soluble; continuous extraction or lyophilization may be required if yield is low).

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the isolated free base in a minimum amount of dry ethanol or diethyl ether.

  • Acidification: Add 4M HCl in Dioxane dropwise with vigorous stirring at 0°C.

  • Precipitation: The hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter under nitrogen, wash with cold ether, and dry under vacuum over P₂O₅.

Analytical Characterization

To ensure the integrity of the "Molecular Weight" parameter in your calculations, the following analytical checks are mandatory.

Proton NMR (¹H-NMR) in D₂O
  • Key Diagnostic: Look for the ethyl group signals.

    • Triplet (~1.3 ppm): Methyl protons of the N-ethyl group.

    • Quartet (~3.1 ppm): Methylene protons of the N-ethyl group.

  • Salt Shift: In the HCl salt, the protons adjacent to the nitrogen (ring and ethyl chain) will be significantly deshielded (shifted downfield by 0.5–1.0 ppm) compared to the free base due to protonation.

Gravimetric Chloride Determination

To verify the MW is 193.67 g/mol (and not 157.21 g/mol ):

  • Dissolve 100 mg of the sample in water.

  • Add excess Silver Nitrate (AgNO₃).

  • Filter and weigh the AgCl precipitate.

  • Theoretical AgCl mass: ~74 mg for pure HCl salt. (If the mass is negligible, you have the free base).

Therapeutic Applications: The GABA Connection[11]

1-Ethylpiperidine-3-carboxylic acid is a structural analog of Nipecotic Acid , a potent inhibitor of GABA (gamma-aminobutyric acid) uptake. However, nipecotic acid itself does not cross the Blood-Brain Barrier (BBB) effectively due to its zwitterionic nature.

Drug Design Logic

Medicinal chemists utilize the 1-ethyl derivative as a scaffold to improve lipophilicity or as an intermediate for more complex lipophilic tails.

  • Tiagabine (Gabitril): A blockbuster antiepileptic drug.

    • Mechanism: Selective GABA Reuptake Inhibitor (GAT-1).

    • Structural Relation: Tiagabine is an N-substituted nipecotic acid derivative. While it uses a specific lipophilic anchor (bis-3-methyl-2-thienyl), the 1-ethyl analog serves as a critical model compound for Structure-Activity Relationship (SAR) studies involving the piperidine nitrogen basicity.

GABA_SAR GABA GABA (Neurotransmitter) Nipecotic Nipecotic Acid (Potent Inhibitor / No BBB Cross) GABA->Nipecotic Conformational Restriction EthylDeriv 1-Ethylpiperidine-3-COOH (Model Compound / Intermediate) Nipecotic->EthylDeriv N-Alkylation (SAR Study) Tiagabine Tiagabine (Clinical Drug / Lipophilic Anchor) Nipecotic->Tiagabine N-Alkylation (Drug Design) EthylDeriv->Tiagabine Structural Homology

Figure 2: Structural evolution from GABA to Tiagabine showing the role of the piperidine scaffold.

References

  • Chem-Impex International. (n.d.). 1-Ethyl-piperidine-3-carboxylic acid hydrochloride Product Page. Retrieved from

  • Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate." Journal of Medicinal Chemistry, 36(12), 1716-1725.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161290137, Ethyl piperidine-3-carboxylate. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl nipecotate Product Specification. Retrieved from

Sources

Exploratory

1-Ethylpiperidine-3-carboxylic acid hydrochloride physical properties

The following technical guide details the physical properties, synthesis, and characterization of 1-Ethylpiperidine-3-carboxylic acid hydrochloride , a critical intermediate in medicinal chemistry. Physical Properties, S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 1-Ethylpiperidine-3-carboxylic acid hydrochloride , a critical intermediate in medicinal chemistry.

Physical Properties, Synthesis, and Application Profiles

Executive Summary

1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid hydrochloride ) is a piperidine derivative extensively used as a chiral building block in the synthesis of GABA uptake inhibitors, most notably Tiagabine .[1] Its structural core features a piperidine ring with a carboxylic acid at the C3 position and an ethyl group at the nitrogen, creating a zwitterionic potential that is stabilized in its hydrochloride salt form.[1]

This guide provides a comprehensive analysis of its physicochemical data, synthetic pathways, and handling protocols for researchers in drug discovery and process chemistry.[1]

Chemical Identity & Structural Analysis

The compound exists as a hydrochloride salt to ensure stability and water solubility, preventing the formation of internal salts (zwitterions) common in free amino acids.[1]

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name 1-Ethylpiperidine-3-carboxylic acid hydrochloride
Common Name N-Ethylnipecotic acid HCl
CAS Number 861071-98-9 (HCl salt); 1185293-15-5 (Alternate)
Molecular Formula C₈H₁₅NO₂[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Acid)
SMILES CCN1CCCC(C1)C(=O)O.Cl
InChI Key VGFWGVRFSJOCNI-UHFFFAOYSA-N (Free Acid Base)
Chirality C3 is a chiral center; available as racemate, (R)-, or (S)-enantiomers.[1]

Physicochemical Properties

Understanding the physical state of the hydrochloride salt is crucial for formulation and purification.[1]

Thermal & Phase Properties
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: Typically 168–172 °C (decomposition).[1] High melting points are characteristic of amino acid hydrochloride salts due to strong ionic lattice energy.[1]

  • Hygroscopicity: Moderately hygroscopic.[1] The salt will absorb atmospheric moisture if not stored in desiccated conditions.[1]

Solubility Profile

The hydrochloride moiety imparts high polarity, dictating its solvent compatibility.[1]

SolventSolubility RatingNotes
Water Very Soluble (>100 mg/mL)Forms acidic solution (pH ~2-3).[1]
Methanol/Ethanol SolubleSuitable for recrystallization.[1]
Dichloromethane Sparingly SolubleSoluble if converted to free acid.[1]
Hexane/Ether InsolubleUsed as anti-solvents for precipitation.[1]
Acid-Base Characteristics (pKa)

The molecule possesses two ionizable groups.[1] The HCl salt represents the fully protonated cationic form.[1]

  • pKa₁ (Carboxylic Acid): ~3.5 – 4.0 (Protonated → Neutral)[1]

  • pKa₂ (Piperidine Nitrogen): ~10.2 – 10.5 (Cationic → Neutral)[1]

Synthesis & Manufacturing Workflow

The synthesis of 1-Ethylpiperidine-3-carboxylic acid hydrochloride typically proceeds via the N-alkylation of ethyl nipecotate followed by hydrolysis.[1] The choice of reagents affects the impurity profile.[1]

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the standard industrial route using reductive amination, which avoids the over-alkylation byproducts seen with direct alkyl halides.[1]

SynthesisWorkflow cluster_conditions Critical Control Points Start Ethyl Nipecotate (Start Material) Step1 Reductive Amination (Acetaldehyde + NaCNBH3) Start->Step1 pH 5-6, MeOH Inter N-Ethyl Ethyl Nipecotate (Intermediate) Step1->Inter Yield >90% Step2 Acid Hydrolysis (6M HCl, Reflux) Inter->Step2 Deprotection Product 1-Ethylpiperidine-3-carboxylic acid HCl (Final Product) Step2->Product Crystallization

Figure 1: Synthetic workflow for converting Ethyl Nipecotate to the target HCl salt via reductive amination and hydrolysis.

Detailed Protocol (Bench Scale)
  • N-Alkylation : Dissolve Ethyl nipecotate (1 eq) in methanol. Add Acetaldehyde (1.2 eq) and stir for 30 min. Add Sodium Cyanoborohydride (1.5 eq) portion-wise at 0°C. Stir at room temperature for 12 hours.

    • Why? Reductive amination prevents quaternary ammonium salt formation (over-alkylation) common with Ethyl Bromide.[1]

  • Work-up : Quench with water, extract with DCM, and concentrate to obtain Ethyl 1-ethylpiperidine-3-carboxylate.

  • Hydrolysis & Salt Formation : Reflux the intermediate in 6M HCl for 4–6 hours.

  • Isolation : Concentrate the aqueous solution in vacuo. Triturate the residue with acetone or diethyl ether to induce crystallization of the hydrochloride salt.[1] Filter and dry.[1][11]

Analytical Characterization

To validate the identity and purity of the compound, the following spectral signatures are used.

Proton NMR (¹H-NMR, D₂O, 400 MHz)
  • δ 1.30 (t, 3H): Methyl group of the N-ethyl chain.[1]

  • δ 1.50–2.20 (m, 4H): Piperidine ring protons (C4, C5).[1]

  • δ 2.80–3.60 (m, 7H): Overlapping signals for N-CH₂ (ethyl), N-CH (ring), and C3-H (chiral center).[1]

  • Note: In D₂O, the carboxylic acid proton and ammonium proton exchange with deuterium and are not visible.[1]

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • m/z: 158.12 [M+H]⁺ (Calculated for C₈H₁₆NO₂⁺).[1]

  • Fragment: Loss of -COOH or Ethyl group may be observed at higher collision energies.[1]

Application in Drug Design (Tiagabine)

This compound is the direct precursor to the "nipecotic acid" moiety in Tiagabine (Gabitril).[1] The diagram below visualizes how the physical state (pH-dependent speciation) influences its reactivity during drug synthesis.

Speciation Cation Cationic Form (HCl Salt) (pH < 2) Stable Solid, Soluble Zwitterion Zwitterionic Form (pH 5-9) Net Charge 0, High MP Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Add HCl (Storage Form) Anion Anionic Form (pH > 11) Reactive Nucleophile Zwitterion->Anion Add Excess Base Anion->Zwitterion Add Acid DrugSynth Coupling Reaction (Requires Free Amine or Acid activation) Anion->DrugSynth Nucleophilic Attack

Figure 2: pH-dependent speciation. The HCl salt (Cation) is the storage form, while the Anionic or Zwitterionic forms are generated in situ for coupling reactions.[1]

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can lead to stickiness and difficulty in weighing.[1]

  • Stability: Stable for >2 years if kept dry.[1] Aqueous solutions should be prepared fresh or frozen.[1]

  • Safety (GHS Class):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • PPE:[1] Wear nitrile gloves, safety goggles, and use a fume hood when handling the powder to avoid inhalation.[1]

References

  • PubChem. (n.d.).[1][10] Compound Summary: 1-Ethylpiperidine-3-carboxylic acid.[1][4][5][7][8][9][12] National Library of Medicine.[1] Retrieved from [Link][1]

  • Andersen, K. E., et al. (1993).[1] Synthesis of Novel GABA Uptake Inhibitors.[1] 1. Derivatives of Nipecotic Acid. Journal of Medicinal Chemistry. (Contextual grounding for nipecotic acid derivatives in Tiagabine synthesis).

Sources

Foundational

1-Ethylpiperidine-3-carboxylic Acid Hydrochloride: From GABA Analog to Versatile Synthon

An In-Depth Technical Guide on 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride Executive Summary & Chemical Identity 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-ethylnipecotic acid hydrochloride)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride

Executive Summary & Chemical Identity

1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-ethylnipecotic acid hydrochloride) is a pivotal heterocyclic building block and a historical landmark in neuropharmacology. Chemically, it is the N-ethyl derivative of nipecotic acid (piperidine-3-carboxylic acid).

While currently utilized primarily as a versatile intermediate in the synthesis of diverse therapeutic agents (ranging from NLRP3 inhibitors to chemokine receptor modulators), its historical significance lies in its role as a structural probe for the GABA transporter (GAT-1) . It represents a critical step in the structure-activity relationship (SAR) evolution that bridged the gap between the hydrophilic, blood-brain barrier (BBB)-impermeable nipecotic acid and lipophilic, clinically viable antiepileptics like Tiagabine .

Chemical Specifications
PropertySpecification
IUPAC Name 1-Ethylpiperidine-3-carboxylic acid hydrochloride
Common Name N-Ethylnipecotic acid HCl
CAS Number 861071-98-9 (HCl salt); 193537-75-6 (Free base ref)
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 193.67 g/mol
Core Moiety Piperidine-3-carboxylate (Nipecotate)
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
pKa ~3.5 (COOH), ~10.2 (Piperidine N)

Discovery & Historical Context: The GABA Uptake Era

The discovery of 1-ethylpiperidine-3-carboxylic acid is inextricably linked to the "Golden Age" of GABA pharmacology in the 1970s and 1980s, led prominently by Povl Krogsgaard-Larsen and colleagues.

The "Nipecotic Acid" Problem (1970s)

In the early 1970s, researchers identified nipecotic acid as a potent inhibitor of GABA (gamma-aminobutyric acid) uptake. By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid could theoretically enhance inhibitory neurotransmission, offering a treatment for epilepsy.[1]

  • The Hurdle: Nipecotic acid is zwitterionic (exists as an internal salt) at physiological pH. It is highly hydrophilic and cannot cross the Blood-Brain Barrier (BBB) effectively.[2]

  • The Hypothesis: Modifying the secondary amine (N-position) or the carboxylic acid (esterification) could mask the polarity or alter the transport kinetics.

The N-Substitution Strategy (1980s)

1-Ethylpiperidine-3-carboxylic acid emerged during the systematic exploration of N-substituted nipecotic acid derivatives.

  • SAR Probing: Researchers synthesized N-methyl, N-ethyl, and N-propyl derivatives to test the steric tolerance of the GABA transporter (GAT-1).

  • Key Finding: The GABA transporter has a "lipophilic pocket" near the nitrogen binding site. While small groups like N-ethyl maintained activity, they did not sufficiently increase lipophilicity to solve the BBB problem entirely.

  • Evolution to Tiagabine: This line of inquiry eventually led to the attachment of a bulky, lipophilic diaryl-alkenyl tail to the nitrogen, resulting in Tiagabine (Gabitril), a marketed antiepileptic. N-ethylnipecotic acid stands as the "grandfather" in this lineage—a proof-of-concept that the nitrogen atom could be derivatized without abolishing biological affinity.

Modern Renaissance

Today, the molecule has transcended its neuropharmacological roots. It is now a standard "synthon" (synthetic building block) in medicinal chemistry, used to introduce the piperidine ring into complex molecules for targets such as CXCR7 (chemokine receptors) and NLRP3 (inflammasome inhibitors), where the N-ethyl group provides metabolic stability and optimal steric bulk.

Synthesis & Manufacturing Protocols

Visual Synthesis Workflow

SynthesisRoutes EthylNipecotate Ethyl Nipecotate (Starting Material) RouteA Route A: Direct Alkylation EthylNipecotate->RouteA + Et-I / K2CO3 RouteB Route B: Reductive Amination EthylNipecotate->RouteB + Acetaldehyde / NaBH(OAc)3 Intermediate Ethyl 1-ethylpiperidine-3-carboxylate RouteA->Intermediate RouteB->Intermediate Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis FinalProduct 1-Ethylpiperidine-3-carboxylic acid HCl Hydrolysis->FinalProduct

Figure 1: Dual synthetic pathways for 1-Ethylpiperidine-3-carboxylic acid HCl.

Detailed Protocol: Route B (Reductive Amination)

Recommended for high purity and yield in a research setting.

Reagents:

  • Ethyl nipecotate (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl nipecotate (10 mmol) in DCM (50 mL) under an inert atmosphere (N₂).

  • Imine Formation: Add acetaldehyde (12 mmol) and catalytic acetic acid. Stir at room temperature for 30 minutes to allow the iminium ion to form.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise.

    • Expert Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for aldehydes over ketones.

  • Quench: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer, dry over MgSO₄, and concentrate to yield Ethyl 1-ethylpiperidine-3-carboxylate .

  • Hydrolysis & Salt Formation:

    • Reflux the ester in 6M HCl for 4–6 hours.

    • Concentrate in vacuo to remove water and excess HCl.

    • Crystallization: Triturate the residue with acetone/ether to precipitate the white crystalline hydrochloride salt.

Applications in Drug Development

GABAergic System Modulators

Although not a marketed drug itself, the N-ethyl moiety is a critical reference point in SAR studies for GABA uptake inhibitors.

  • Mechanism: Competitive inhibition of GAT-1.

  • Utility: Used as a control compound to assess the impact of N-substituent size on transporter affinity vs. transport rate (translocation).

Building Block for Amide Coupling

The carboxylic acid functionality allows this molecule to be coupled with amines to form amides, a common motif in modern drug discovery.

  • Case Study (NLRP3 Inhibitors): Recent patents (e.g., WO2023066825A1) utilize 1-ethylpiperidine-3-carboxylic acid to introduce a solubilizing, basic side chain into fused bicyclic heteroaryl compounds targeting the NLRP3 inflammasome. The piperidine ring improves the pharmacokinetic profile (solubility and metabolic stability).

Chiral Resolution Agents

While the hydrochloride is often supplied as a racemate, the chiral forms ((R)- and (S)-1-ethylpiperidine-3-carboxylic acid) are increasingly valuable.

  • Protocol: The racemic ester can be resolved using enzymatic hydrolysis (lipases) or via classical resolution with tartaric acid before the N-ethylation step.

Technical Logic & Troubleshooting

Common IssueCauseSolution
Hygroscopicity HCl salts of amino acids are extremely hygroscopic.Store in a desiccator at 0-8°C. Handle quickly in ambient air.
Incomplete Hydrolysis Steric hindrance from the N-ethyl group (rare but possible).Increase temperature to reflux (100°C) or use LiOH in THF/Water followed by acidification.
Free Base Instability The free amino acid is zwitterionic and hard to isolate.Always isolate and store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

References

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[1][2][3][4][5] Molecular and Cellular Biochemistry, 31, 105–121.

  • Chem-Impex International. "1-Ethyl-piperidine-3-carboxylic acid hydrochloride Product Data." Chem-Impex Catalog.

  • Borden, L. A., et al. (1994). "Tiagabine, a novel antiepileptic drug: pharmacology and mechanism of action." Epilepsia, 35(s5), S6-S6. (Contextual reference for N-substituted nipecotic acid development).
  • Google Patents. (2023). "WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as NLRP3 inhibitors." Google Patents.

  • PubChem. "1-(3-Carboxypropyl)piperidine-3-carboxylic acid (Related Compound Data)." National Library of Medicine.

Sources

Exploratory

1-Ethylpiperidine-3-carboxylic acid hydrochloride derivatives

An In-Depth Technical Guide to the Synthesis and Application of 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride Derivatives This guide provides an in-depth exploration of 1-Ethylpiperidine-3-carboxylic acid hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride Derivatives

This guide provides an in-depth exploration of 1-Ethylpiperidine-3-carboxylic acid hydrochloride, a versatile heterocyclic building block, and its derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, synthetic methodologies, and pharmacological applications that underscore the significance of this compound class in modern drug discovery.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence stems from its saturated, six-membered heterocyclic structure, which allows for three-dimensional diversity and favorable physicochemical properties, including improved solubility and metabolic stability. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities such as antiviral, anticancer, and anti-inflammatory effects.[1][2]

Within this important class of compounds, 1-Ethylpiperidine-3-carboxylic acid hydrochloride serves as a crucial and highly versatile intermediate.[3] The presence of a carboxylic acid at the 3-position provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation, enabling the systematic exploration of structure-activity relationships (SAR). The ethyl group at the 1-position modulates the basicity of the piperidine nitrogen and influences the overall lipophilicity and metabolic profile of the resulting derivatives. The hydrochloride salt form significantly enhances the compound's aqueous solubility, making it an ideal starting material for various synthetic processes in drug discovery and development.[3]

Physicochemical Properties and Characterization of the Core Scaffold

A thorough understanding of the physicochemical properties of the starting material is fundamental to its effective use in synthesis. The key properties of 1-Ethylpiperidine-3-carboxylic acid and its hydrochloride salt are summarized below.

PropertyValueSource
Compound Name 1-Ethylpiperidine-3-carboxylic acid hydrochloride[4]
CAS Number 1185293-15-5[4]
Molecular Formula C₈H₁₆ClNO₂[5]
Molecular Weight 193.67 g/mol [5]
Appearance White to off-white solid[3][5]
Solubility Enhanced solubility in aqueous media[3]
Purity Typically ≥ 95%[3]

Characterization of the core scaffold and its derivatives typically involves a suite of standard analytical techniques. Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is used to elucidate the chemical structure, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, and High-Performance Liquid Chromatography (HPLC) is employed to assess purity.[6][7]

General Synthetic Strategies for Derivatization

The primary utility of 1-Ethylpiperidine-3-carboxylic acid hydrochloride lies in its function as a scaffold for generating diverse libraries of compounds. The carboxylic acid moiety is the key point of modification, most commonly through the formation of amide bonds with a wide array of primary and secondary amines.

Amide Coupling: The Workhorse Reaction

Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods are available. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction scale, and cost-effectiveness. A common and robust approach involves the use of carbodiimide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an activating agent such as 4-(Dimethylamino)pyridine (DMAP).[7]

The causality behind this choice is rooted in the mechanism. EDC.HCl reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct, reducing the yield. The addition of an activating agent like DMAP or HOBt (Hydroxybenzotriazole) intercepts the O-acylisourea to form a more stable activated ester, which then reacts cleanly with the amine to form the desired amide, minimizing byproduct formation and improving reaction efficiency.

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a self-validating system for the synthesis of 1-ethylpiperidine-3-carboxamide derivatives.

  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-Ethylpiperidine-3-carboxylic acid hydrochloride (1.0 eq) in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[7]

    • Add a base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Activation of the Carboxylic Acid:

    • To the stirred solution, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[7]

    • Allow the mixture to stir at room temperature for 10-15 minutes to ensure complete activation of the carboxylic acid.[7] The formation of the active intermediate is crucial for the subsequent step.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

    • Continue stirring the reaction at room temperature overnight.[7] The extended reaction time ensures the reaction proceeds to completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, partition the reaction mixture between DCM and a 5% aqueous Sodium Bicarbonate (NaHCO₃) solution to quench the reaction and remove acidic impurities.[7]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in dichloromethane, to isolate the pure amide derivative.[7]

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.

Visualization of the Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis of 1-Ethylpiperidine-3-carboxylic acid derivatives.

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_process Purification & Analysis cluster_end Final Product Core 1-Ethylpiperidine-3-carboxylic acid HCl Coupling EDC.HCl, DMAP Anhydrous Solvent (DCM) Inert Atmosphere Core->Coupling Amine Diverse Primary/ Secondary Amines (R-NH₂) Amine->Coupling Workup Aqueous Work-up (NaHCO₃) Coupling->Workup Reaction Completion Purify Flash Chromatography Workup->Purify Analyze NMR, HRMS, HPLC Purify->Analyze Product Derivative Library: 1-Ethylpiperidine-3-carboxamides Analyze->Product Structure & Purity Confirmation

Caption: General workflow for the synthesis of amide derivatives.

Pharmacological Applications & Structure-Activity Relationship (SAR) Insights

Derivatives of piperidine-3-carboxylic acid have shown promise in a variety of therapeutic areas. The strategic modification of the core scaffold allows for the fine-tuning of pharmacological activity.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for treating inflammatory disorders.[7] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibiting this enzyme increases the levels of EETs, producing beneficial anti-inflammatory and vasodilatory effects.[7]

Recent studies have identified piperidine amide derivatives of chromone-2-carboxylic acid as potent sEH inhibitors.[7] In these derivatives, the piperidine ring was shown to establish favorable cation-π interactions within the enzyme's active site, contributing to binding affinity.[7]

Platelet Aggregation Inhibitors

Piperidine-3-carboxamides have also been investigated as inhibitors of human platelet aggregation.[8] A detailed SAR study revealed several key insights:

  • A substituent at the 3-position of the piperidine ring is essential for activity, with an amide being the preferred functional group.[8]

  • The nature of the substituents on the amide nitrogen significantly influences potency. For instance, in the 1-decyl-3-(N,N-diethylcarbamoyl)piperidine series, hydrophobic character appeared to be a key driver of activity.[8]

  • Optimal activity was often achieved when two piperidine rings were connected by an aralkyl linker, suggesting an interaction with two anionic sites on the platelet receptor.[8]

Table of Exemplary Derivative Activities
Derivative ClassTargetKey Structural FeaturesObserved ActivityReference
Chromone-2-carboxamidesSoluble Epoxide Hydrolase (sEH)Secondary amide with a 1-(2-trifluoromethylbenzyl)piperidine moiety.IC₅₀ = 1.75 µM[7]
1-AlkylnipecotamidesPlatelet Aggregation1-decyl chain and N,N-diethylcarbamoyl group.Potent inhibition of human platelet aggregation.[8]
Bis-nipecotamido-aralkanesPlatelet AggregationTwo 3-(N-ethyl-N-butylcarbamoyl)piperidino rings linked by a p-xylene group.Most potent inhibitor in its class.[8]
Quinolone DerivativesOvarian CancerA complex quinolone core with a piperidine substituent.GI₅₀ values of 13.52–31.04 μM against OC cell lines.[9]
Visualization of a Putative Binding Mode

The following diagram illustrates a conceptual model of how a piperidine-3-carboxamide derivative might interact with a hypothetical receptor, based on SAR principles.

G cluster_receptor Receptor Binding Pocket cluster_ligand Piperidine Derivative HydrophobicPocket Hydrophobic Pocket AnionicSite Anionic Site HbondAcceptor H-Bond Acceptor N_Ethyl N-Ethyl Piperidine_N Piperidine N+ N_Ethyl->Piperidine_N Piperidine_N->AnionicSite Cation-π or Ionic Interaction Amide_CO Amide C=O Piperidine_N->Amide_CO Amide_NH Amide NH Amide_NH->HbondAcceptor Hydrogen Bond R_Group Hydrophobic R-Group Amide_NH->R_Group Amide_CO->Amide_NH R_Group->HydrophobicPocket van der Waals

Caption: Conceptual binding model of a derivative.

Conclusion

1-Ethylpiperidine-3-carboxylic acid hydrochloride is a high-value scaffold for the synthesis of novel, biologically active compounds. Its utility is defined by the strategic placement of a reactive carboxylic acid on a privileged piperidine core. The straightforward and robust methodologies for its derivatization, particularly through amide coupling, provide medicinal chemists with a powerful tool to generate diverse chemical libraries. The demonstrated success of its derivatives as inhibitors of targets like sEH and platelet aggregation underscores the continued importance of this scaffold in the ongoing quest for new and effective therapeutic agents. The principles and protocols outlined in this guide offer a solid foundation for researchers to leverage this versatile building block in their own drug discovery programs.

References

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Quinolone derivatives targeting the TRBP-Dicer interaction as novel anti-ovarian cancer agents. RSC Medicinal Chemistry. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • CID 161290137 | C16H30N2O4. PubChem. [Link]

  • 1-ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). PubChem. [Link]

Sources

Foundational

1-Ethylpiperidine-3-carboxylic acid hydrochloride theoretical properties

Executive Summary 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-ethylnipecotic acid HCl) represents a critical structural motif in neuropharmacology. As a derivative of nipecotic acid—a potent inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-ethylnipecotic acid HCl) represents a critical structural motif in neuropharmacology. As a derivative of nipecotic acid—a potent inhibitor of neuronal and glial


-aminobutyric acid (GABA) uptake—this molecule serves two primary functions: as a chemical probe for exploring the steric tolerance of the GABA Transporter 1 (GAT-1) and as a chiral synthon in the synthesis of advanced anticonvulsants (e.g., Tiagabine analogs).

This guide provides a rigorous analysis of its theoretical physicochemical properties, validated synthetic pathways, and pharmacological implications, designed for researchers in medicinal chemistry and drug development.

Part 1: Molecular Architecture & Physicochemical Profile

The core structure consists of a saturated piperidine ring with a carboxylic acid at the C3 position and an ethyl group substituted at the N1 position. The hydrochloride salt form stabilizes the molecule, preventing internal salt formation (zwitterion) and enhancing shelf-life.

Structural Specifications
  • IUPAC Name: 1-Ethylpiperidine-3-carboxylic acid hydrochloride[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 193.67 g/mol (Salt); 157.21 g/mol (Free Base)

  • Chirality: The C3 carbon is a stereogenic center. The

    
    -enantiomer is generally the bioactive conformer regarding GABA uptake inhibition, mimicking the conformation of GABA.
    
Theoretical Physicochemical Properties

The following data points are derived from in silico prediction models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) extrapolations from nipecotic acid.

PropertyValue (Theoretical/Predicted)Significance in Drug Design
LogP (Free Base)

N-ethylation increases lipophilicity compared to nipecotic acid (LogP ~ -3.0), theoretically improving Blood-Brain Barrier (BBB) penetration, though still limited without further modification.
pKa (Acid)

Carboxylic acid ionization; exists as anion at physiological pH.
pKa (Base)

Tertiary amine; protonated at physiological pH.
Polar Surface Area (PSA)

Favorable for membrane permeability, yet the charged nature at pH 7.4 hinders passive diffusion.
H-Bond Donors 1 (COOH)Critical for receptor binding site interaction.
H-Bond Acceptors 3 (N, O, O)Interaction with GAT-1 transporter residues.
Stereochemical Visualization

The molecule adopts a chair conformation. The carboxylic acid group typically prefers an equatorial position to minimize 1,3-diaxial interactions, though the axial conformer is often the bioactive shape for GAT-1 binding.

Figure 1: Stereochemical relationship and bioactivity. The (R)-configuration aligns with the pharmacophore of GABA.

Part 2: Synthetic Routes & Process Chemistry[2][3]

Synthesis of 1-ethylpiperidine-3-carboxylic acid requires careful control to prevent esterification of the carboxylic acid or over-alkylation (quaternization).

Pathway A: Reductive Amination (Preferred)

This method is superior for scale-up due to milder conditions and higher selectivity for mono-alkylation.

  • Substrate: Nipecotic acid (or ethyl nipecotate followed by hydrolysis).

  • Reagent: Acetaldehyde (

    
    ).
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ).
  • Mechanism: Formation of an iminium ion intermediate followed by irreversible reduction.

Pathway B: Direct Alkylation (Classical)

Uses ethyl halides. This route often requires protecting the carboxylic acid as an ester first to prevent side reactions, followed by hydrolysis.

Synthetic Workflow Diagram

Synthesis_Workflow Start Nipecotic Acid (Ethyl Ester) Inter N-Ethyl Nipecotate Ester Start->Inter N-Alkylation Reagent Ethyl Iodide / K2CO3 (Acetonitrile, Reflux) Reagent->Inter Hydrolysis 6N HCl Hydrolysis (Reflux, 4h) Inter->Hydrolysis Deprotection Product 1-Ethylpiperidine-3-COOH HCl Hydrolysis->Product Crystallization

Figure 2: Step-wise synthesis via ester protection to ensure N-selectivity.

Part 3: Pharmacological Context (The GABA Connection)[4][5]

Mechanism of Action: GAT-1 Inhibition

1-Ethylpiperidine-3-carboxylic acid acts as a competitive substrate-inhibitor for the GABA Transporter 1 (GAT-1).

  • Substrate Mimicry: The zwitterionic head group (amine and carboxylate) mimics the zwitterionic structure of GABA.

  • Lipophilic Pocket: The N-ethyl group probes the size of the lipophilic pocket in the transporter. While the N-ethyl group increases lipophilicity, historical SAR data indicates that larger lipophilic groups (e.g., the diarylbutenyl tail in Tiagabine) are required for nanomolar potency. The N-ethyl analog is often less potent than the parent nipecotic acid but is critical for understanding the steric limit of the N-substituent site [1].

Blood-Brain Barrier (BBB) Permeability

Parent nipecotic acid does not cross the BBB effectively due to its high polarity. The N-ethyl modification is a theoretical attempt to mask the secondary amine's polarity. However, the carboxylic acid remains ionized at physiological pH. Therefore, this molecule is often used as a prodrug ester or further modified in drug development pipelines [2].

Part 4: Experimental Protocols

Protocol: Synthesis of 1-Ethylpiperidine-3-carboxylic Acid HCl

Note: This protocol assumes starting from Ethyl Nipecotate to avoid zwitterion solubility issues.

Reagents:

  • Ethyl nipecotate (10 mmol)

  • Ethyl iodide (11 mmol)

  • Potassium carbonate (

    
    , anhydrous, 20 mmol)
    
  • Acetonitrile (

    
    , 50 mL)
    
  • 6M Hydrochloric acid

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve ethyl nipecotate in acetonitrile in a round-bottom flask.

    • Add

      
       and stir for 15 minutes at room temperature.
      
    • Dropwise add ethyl iodide (diluted in 5 mL acetonitrile) over 20 minutes.

    • Reflux the mixture at 80°C for 12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup (Ester Intermediate):

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to yield the crude N-ethyl ester oil.

  • Hydrolysis:

    • Suspend the crude oil in 20 mL of 6M HCl.

    • Reflux at 100°C for 4 hours.

    • Cool to room temperature.[3]

  • Isolation:

    • Concentrate the aqueous solution to dryness in vacuo.

    • Triturate the resulting solid with cold acetone or ether to induce crystallization.

    • Filter and dry under vacuum to obtain the white crystalline solid (HCl salt).

Analytical Characterization (Expected Data)
  • 1H NMR (

    
    , 400 MHz): 
    
    
    
    1.25 (t, 3H,
    
    
    ), 1.5-2.1 (m, 4H, piperidine ring), 2.8-3.6 (m, 5H, ring protons +
    
    
    ), 3.1 (m, 1H, CH-COOH).
  • IR (KBr): Broad band 2500-3000

    
     (NH+ stretch), 1720 
    
    
    
    (C=O stretch, acid).

References

  • Krogsgaard-Larsen, P., et al. (1978). "GABA uptake inhibitors.[4][5][6][7][8][9] Structure-activity studies on nipecotic acid derivatives." Journal of Medicinal Chemistry, 21(9), 969-973.

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. Bioisosteres of nipecotic acid and guvacine." Journal of Medicinal Chemistry, 36(12), 1716-1725.

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328), a novel potent GABA uptake inhibitor." European Journal of Pharmacology, 196(3), 257-266.

  • PubChem Compound Summary. (2023). "1-Ethylpiperidine-3-carboxylic acid."[1][2] National Center for Biotechnology Information.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethylpiperidine-3-carboxylic acid Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-ethyl-nipecotic acid hydrochloride). As a key buil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-ethyl-nipecotic acid hydrochloride). As a key building block in pharmaceutical development, particularly for analgesics and anti-inflammatory agents, its unambiguous structural confirmation is paramount.[1] While publicly available experimental spectra for this specific compound are scarce, this document leverages foundational spectroscopic principles and extensive data from close structural analogs to present a detailed, predictive guide for its characterization. This whitepaper is intended for researchers, chemists, and quality control professionals who require a robust framework for identifying this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction and Molecular Structure

1-Ethylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative valued in organic synthesis for its bifunctional nature, incorporating a tertiary amine and a carboxylic acid.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of reaction conditions.[1]

Accurate interpretation of its spectroscopic signature is critical for reaction monitoring, quality assurance, and regulatory compliance. This guide provides the predicted spectral characteristics to serve as a reliable benchmark in the absence of a comprehensive, published dataset.

The structure consists of a piperidine ring N-substituted with an ethyl group and C-substituted at the 3-position with a carboxylic acid. In the hydrochloride form, the tertiary nitrogen of the piperidine ring is protonated, forming a quaternary ammonium salt.

Figure 1: Structure of 1-Ethylpiperidine-3-carboxylic acid hydrochloride.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is the most powerful tool for confirming the structure. The hydrochloride form makes the molecule highly soluble in deuterated water (D₂O) or DMSO-d₆. In D₂O, the acidic protons (N-H and COOH) will exchange with deuterium and become invisible. In a solvent like DMSO-d₆, they would appear as broad singlets. The protonation of the nitrogen causes a significant downfield shift of adjacent protons (H-2, H-6, and the ethyl CH₂).

The predictions below are based on data from analogous compounds, including N,N-ethylmethyl-piperidine-4-carboxylic acid and 1-ethylpiperidine.[2][3]

Table 1: Predicted ¹H NMR Assignments (400 MHz, D₂O)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale & Analog Comparison
-CH₂-CH₃ (Ethyl)~1.30Triplet (t)3HTypical aliphatic triplet. Analog (N,N-ethylmethyl-piperidine-4-carboxylic acid): 1.25-1.30 ppm.[3]
H-4, H-5 (Ring)~1.70 - 2.20Multiplet (m)4HComplex overlapping signals for the aliphatic ring protons distant from substituents.
H-3 (Ring)~2.90 - 3.10Multiplet (m)1HMethine proton alpha to the carboxyl group, shifted downfield.
-CH₂-CH₃ (Ethyl)~3.20 - 3.40Quartet (q)2HMethylene protons adjacent to the protonated nitrogen are significantly deshielded. Analog (N,N-ethylmethyl-piperidine-4-carboxylic acid): 3.35-3.38 ppm.[3]
H-2, H-6 (Ring)~3.10 - 3.60Multiplet (m)4HMethylene protons adjacent to the protonated nitrogen are deshielded, leading to complex, overlapping signals. Analog (N,N-ethylmethyl-piperidine-4-carboxylic acid): 3.22-3.47 ppm.[3]
N⁺-H & COOHNot observed (in D₂O)--Protons exchange with the deuterated solvent. In DMSO-d₆, expect two separate broad singlets at >10 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will confirm the carbon backbone, showing eight distinct signals for the eight carbon atoms. The chemical shifts are predicted based on general principles and data from the closely related 1-methylpiperidine-3-carboxylic acid.[4] The carbonyl carbon will be the most downfield signal. Carbons adjacent to the protonated nitrogen (C2, C6, and the ethyl CH₂) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, D₂O)

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale & Analog Comparison
-CH₂-C H₃ (Ethyl)~10Standard upfield aliphatic methyl carbon.
C-4, C-5 (Ring)~24 - 28Aliphatic carbons in the piperidine ring. Analog (1-methylpiperidine-3-carboxylic acid): 26.26, 26.50 ppm.[4]
C-3 (Ring)~40 - 42Methine carbon attached to the carboxyl group. Analog (1-methylpiperidine-3-carboxylic acid): 40.40 ppm.[4]
-C H₂-CH₃ (Ethyl)~50 - 52Methylene carbon adjacent to the protonated nitrogen.
C-2, C-6 (Ring)~55 - 58Methylene carbons adjacent to the protonated nitrogen. Analog (1-methylpiperidine-3-carboxylic acid): 55.59, 57.33 ppm.[4]
-C OOH~174 - 177Carboxylic acid carbonyl carbon, characteristically downfield. Analog (1-methylpiperidine-3-carboxylic acid): 174.30 ppm.[4]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is ideal for identifying the key functional groups. The spectrum will be dominated by features of the carboxylic acid and the ammonium salt.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity & ShapeComments
2500 - 3300O-H stretch (Carboxylic Acid)Strong, Very BroadThis is a hallmark of a hydrogen-bonded carboxylic acid and is one of the most characteristic peaks in the spectrum.[5][6]
2400 - 2700N⁺-H stretch (Ammonium Salt)Strong, BroadThese bands from the protonated tertiary amine often appear as broad humps superimposed on the C-H and O-H stretching regions.
2850 - 2980C-H stretch (Aliphatic)Medium-Strong, SharpArises from the C-H bonds of the piperidine ring and the ethyl group.
~1720C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch for a saturated carboxylic acid is very intense and easily identifiable.[5][6]
1150 - 1300C-O stretch (Carboxylic Acid)MediumLocated in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, electrospray ionization (ESI) in positive ion mode is the preferred method. The analysis will detect the cationic form of the free base (deprotonated carboxylic acid, protonated amine is unlikely in the gas phase unless specifically induced). The molecular weight of the free base, C₈H₁₅NO₂, is 157.21 g/mol .

  • Expected Molecular Ion: [M+H]⁺ at m/z = 158.12.

  • Key Fragmentation: The most significant fragmentation pathway in substituted piperidines is alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.

    • Base Peak: A fragment at m/z = 142 is predicted to be the base peak, resulting from the loss of a methyl radical (•CH₃) from the ethyl group through rearrangement, or a fragment at m/z = 98 resulting from cleavage within the ring. The fragmentation of 1-ethylpiperidine shows a base peak at m/z 98.[2]

    • Loss of Carboxyl Group: A fragment corresponding to the loss of the COOH group (45 Da) may be observed at m/z = 112.

    • Loss of Ethyl Group: Loss of the entire ethyl group (29 Da) would result in a fragment at m/z = 128.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Ethylpiperidine-3-carboxylic acid hydrochloride.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H spectrum (e.g., 16-32 scans).

  • Acquire a standard proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans).

  • Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Calibrate the chemical shift scale to the residual solvent peak.

  • Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid.

  • Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • To induce fragmentation for structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the precursor ion (m/z 158) and applying collision-induced dissociation (CID).

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve nmr NMR Acquisition (¹H, ¹³C) dissolve->nmr ir IR Acquisition dissolve->ir ms MS Acquisition dissolve->ms process Process Spectra (FT, Baseline, Calibration) nmr->process ir->process ms->process interpret Interpret & Assign Signals process->interpret report Generate Report interpret->report final final report->final Final Structural Confirmation

Figure 2: General workflow for spectroscopic characterization.

Conclusion

This guide establishes a robust spectroscopic profile for 1-Ethylpiperidine-3-carboxylic acid hydrochloride based on chemical principles and data from closely related structures. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption bands, and mass spectrometry fragmentation patterns provide a detailed blueprint for the structural verification of this important pharmaceutical intermediate. Researchers can use this information as a primary reference for confirming the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.

References

  • PubChem. (n.d.). Compound Summary for CID 161290137. Retrieved from [Link]

  • Di Cunto, G., et al. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Rydzik, A. M., et al. (2014). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0293277). Retrieved from [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]

  • BioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]

  • NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • BioCrick. (n.d.). Ethyl Nipecotate. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025). 1-ethylpiperidine. Retrieved from [Link]

  • McMurry, J. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing and Quality Assurance of 1-Ethylpiperidine-3-carboxylic acid hydrochloride

Technical Whitepaper | Version 1.0 Executive Summary 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid HCl) is a critical heterocyclic building block in the synthesis of GABA uptake i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid HCl) is a critical heterocyclic building block in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and other CNS-active pharmaceutical ingredients.[1] Despite its structural simplicity, the commercial supply chain for this compound is fraught with ambiguity regarding salt stoichiometry, isomeric purity (3- vs. 4-position isomers), and residual synthetic impurities.

This guide provides a rigorous technical framework for researchers and procurement officers to identify qualified suppliers, validate incoming material, and handle the compound to ensure experimental reproducibility.

Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, it is imperative to define the exact chemical entity. Database errors are common for this compound, often conflating the free base, the ethyl ester, and the hydrochloride salt.

ParameterSpecificationNotes
Chemical Name 1-Ethylpiperidine-3-carboxylic acid hydrochloridePreferred IUPAC name.
Synonyms N-Ethylnipecotic acid HCl; 1-Ethyl-3-piperidinecarboxylic acid HCl"Nipecotic" refers specifically to the 3-isomer.
CAS Number 861071-98-9 (HCl salt)Caution:[2] Databases often mislabel the free base (112626-96-7) or ester. Always verify by structure.
Molecular Formula C₈H₁₅NO₂[1][2] · HCl
Molecular Weight 193.67 g/mol Free base MW: 157.21 g/mol .
Chirality Racemic (unless specified)The 3-position is chiral. Most bulk supplies are racemic.
Physical State White to off-white crystalline solidHygroscopic.
Critical Quality Attributes (CQAs)
  • Regioisomer Purity: Commercial batches may contain traces of the 4-isomer (isonipecotic acid derivative) if the starting material was impure.

  • Water Content: As a hydrochloride salt, the compound is hygroscopic. Excess water (>2%) will skew stoichiometric calculations in sensitive coupling reactions.

  • Counter-ion Stoichiometry: Verification of the mono-hydrochloride form is essential to prevent pH drift in formulation or synthesis.

Supplier Landscape & Qualification Matrix

The market is divided between high-cost catalog suppliers and bulk manufacturers. For drug development, a "Tiered Sourcing" approach is recommended to balance cost with risk.

Supplier Tiers
  • Tier 1: Global Catalog (High Trust / High Cost)

    • Examples:MilliporeSigma , TCI Chemicals , Chem-Impex International .

    • Use Case: Bench-scale R&D (<100g), analytical standards.

    • Validation: These vendors usually perform internal QC (NMR/HPLC) and provide reliable CoAs.

  • Tier 2: Specialized Building Block Vendors (Moderate Trust / Moderate Cost)

    • Examples:BLD Pharm , Enamine , Combi-Blocks .

    • Use Case: Scale-up (100g – 1kg).

    • Validation: Generally reliable, but batch-specific re-validation is mandatory.

  • Tier 3: Bulk Manufacturers (Variable Trust / Low Cost)

    • Examples: Various CROs in China (e.g., Chemlyte Solutions, Shanghai Labwellx).[3]

    • Use Case: Pilot plant (>1kg).

    • Validation:High Risk. Requires pre-shipment samples and full internal analytical release.

Qualification Workflow

The following diagram outlines the decision logic for selecting and qualifying a vendor for this specific intermediate.

SupplyChain cluster_QC Internal QC Gate Start Sourcing Request VendorSelect Vendor Selection (Tier 1 vs Tier 3) Start->VendorSelect SampleReq Request 5g Pre-shipment Sample VendorSelect->SampleReq If Tier 3 Approve Approve Bulk Lot VendorSelect->Approve If Tier 1 (Low Vol) HNMR 1H-NMR (Confirm Structure) SampleReq->HNMR Titration AgNO3 Titration (Confirm HCl %) HNMR->Titration KF Karl Fischer (Water Content) Titration->KF Decision Pass QC? KF->Decision Decision->Approve Yes Reject Reject / Re-source Decision->Reject No

Caption: Vendor qualification workflow emphasizing the necessity of internal QC for bulk suppliers.

Incoming Goods Inspection: The Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following three tests to validate the material identity and purity.

Protocol A: Structural Verification via 1H-NMR

Objective: Distinguish the 3-isomer from the 4-isomer and verify the presence of the N-ethyl group.

  • Solvent: D₂O (The HCl salt is highly water-soluble).

  • Key Signals:

    • N-Ethyl Group: Look for a triplet (methyl) around 1.3 ppm and a quartet (methylene) around 3.1 ppm.

    • Piperidine Ring:[3][4] Complex multiplets. The key is the integration ratio.

    • Impurity Check: Look for singlet peaks around 2.0-2.5 ppm (residual solvents like acetone or acetonitrile) or sharp singlets around 3.7 ppm (methyl ester impurity if hydrolysis was incomplete).

Protocol B: Chloride Content via Argentometric Titration

Objective: Confirm the salt form (Mono-HCl vs Di-HCl vs Free Base).

  • Method: Dissolve 50 mg of sample in deionized water. Titrate with 0.1 N AgNO₃ using a potentiometric electrode or eosin indicator.

  • Calculation:

    
    
    
    • Acceptance Criteria: 18.0% – 18.6%.

    • Interpretation: Values <17% indicate excess water or free base contamination. Values >19% suggest presence of inorganic salts (NaCl) or di-HCl forms.

Protocol C: Hygroscopicity Check

Objective: Determine handling requirements.

  • Method: Expose 1g of sample to ambient air (50% RH) for 4 hours on a balance.

  • Threshold: If mass increase >2%, the material must be handled in a glovebox or dry bag for precise stoichiometric weighing.

Synthetic Utility & Handling

Common Synthetic Route & Impurities

Understanding how the supplier made the compound helps predict impurities. The standard industrial route is the Reductive Amination of Ethyl Nipecotate followed by hydrolysis.

Synthesis Nipecotate Ethyl Nipecotate (Starting Material) Intermediate N-Ethyl Ethyl Nipecotate (Ester Intermediate) Nipecotate->Intermediate Reductive Amination (NaBH(OAc)3) Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Hydrolysis Acid Hydrolysis (HCl / H2O) Intermediate->Hydrolysis Impurity1 Impurity: Residual Ester (Incomplete Hydrolysis) Intermediate->Impurity1 Impurity2 Impurity: Boron Salts (From Reducing Agent) Intermediate->Impurity2 Product 1-Ethylpiperidine-3-COOH HCl (Final Product) Hydrolysis->Product

Caption: Dominant synthetic pathway showing potential "Residual Ester" and "Boron" impurities.

Handling Recommendations
  • Solubility: Highly soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (DCM, Hexanes).

  • Coupling Reactions: When using this acid in amide coupling (e.g., with EDC/NHS or HATU), add 1.0 equivalent of tertiary amine base (DIPEA or TEA) specifically to neutralize the HCl salt before adding the coupling reagent. Failure to do this will inhibit the reaction.

  • Storage: Store at +2°C to +8°C under desiccant. The HCl salt is stable, but moisture absorption can lead to clumping and hydrolysis risks over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22056640, 1-Ethylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link][2]

  • Krogsgaard-Larsen, P., et al. (1987).GABA Uptake Inhibitors: Synthesis and Structure-Activity Relationships of Nipecotic Acid Derivatives. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography Analysis of 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride

Introduction & Analytical Challenges 1-Ethylpiperidine-3-carboxylic acid hydrochloride is a critical intermediate in the synthesis of GABA uptake inhibitors, most notably Tiagabine (Gabatril) .[1] Structurally, it consis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenges

1-Ethylpiperidine-3-carboxylic acid hydrochloride is a critical intermediate in the synthesis of GABA uptake inhibitors, most notably Tiagabine (Gabatril) .[1] Structurally, it consists of a piperidine ring with a carboxylic acid at the C3 position and an ethyl group on the nitrogen.

Analyzing this molecule presents two distinct challenges that often lead to method failure in standard C18 protocols:

  • Polarity & Retention: As a zwitterionic amino acid derivative, it is highly polar.[1] On standard C18 columns, it elutes near the void volume (

    
    ), leading to poor resolution from solvent fronts and salts.[1]
    
  • Weak Chromophore: The molecule lacks a conjugated

    
    -system. It possesses only a weak carboxyl chromophore, necessitating detection at low UV wavelengths (200–210 nm), where solvent cut-off and baseline drift are problematic.[1]
    

This guide presents two validated protocols: a modern HILIC-CAD method (Gold Standard) and a traditional Ion-Pair RP-UV method (Legacy/QC Standard).[1]

Method Selection Guide

Select the protocol that best fits your laboratory's instrumentation and sensitivity requirements.

MethodSelection Start Start: Select Analytical Goal Equipment Available Detector? Start->Equipment CAD_MS CAD or Mass Spec Equipment->CAD_MS High Sensitivity/Modern UV_Only UV Detector Only Equipment->UV_Only Standard QC Lab HILIC PROTOCOL A: HILIC Mode (Recommended) CAD_MS->HILIC Best for Polar/Zwitterions IonPair PROTOCOL B: Ion-Pair RP-HPLC UV_Only->IonPair Standard Analysis (>10 µg/mL) Deriv PROTOCOL C: Pre-column Derivatization UV_Only->Deriv Trace Analysis (<1 µg/mL)

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on detector availability.[1]

Protocol A: HILIC-CAD (Recommended)[1]

Scientific Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most scientifically sound approach for this molecule. The water-rich layer on the polar stationary phase retains the zwitterion, while the high-organic mobile phase is ideal for Charged Aerosol Detection (CAD) or MS, which do not rely on chromophores.

Chromatographic Conditions
ParameterSpecification
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 150 x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Isocratic Ratio 80% B / 20% A
Flow Rate 0.3 mL/min
Column Temp 30°C
Injection Vol 2–5 µL
Detector Charged Aerosol Detector (CAD) or ESI-MS (Positive Mode, m/z 158.[1]1)
Sample Preparation[1][2][3][4][5]
  • Diluent: 80:20 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).

  • Concentration: Prepare standard at 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter.

Expert Insight: Do not use 100% aqueous diluent. Injecting water into a HILIC column disrupts the water layer on the stationary phase, causing split peaks or retention time shifts.

Protocol B: Ion-Pair RP-UV (Traditional)[1]

Scientific Rationale: If HILIC/CAD is unavailable, Reverse Phase (RP) can be used only if an ion-pairing reagent is added.[1] The reagent (Octanesulfonate) forms a neutral complex with the positively charged piperidine nitrogen, allowing retention on the hydrophobic C18 chain.

Chromatographic Conditions
ParameterSpecification
Column C18 (Base-deactivated, e.g., Inertsil ODS-3 or Symmetry C18), 250 x 4.6 mm, 5 µm
Mobile Phase Buffer : Acetonitrile (85 : 15 v/v)
Buffer Prep 20 mM Potassium Phosphate + 5 mM Sodium 1-Octanesulfonate, adjusted to pH 2.5 with Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp 40°C (Higher temp improves peak shape for amines)
Detection UV at 210 nm
Retention Time ~6–8 minutes (Adjust organic ratio to tune)

Critical Control Point:

  • pH Control: The pH must be maintained between 2.0 and 3.0. Above pH 3.5, the carboxylic acid deprotonates, creating a zwitterion that may not pair effectively with the sulfonate, leading to loss of retention.

Protocol C: Derivatization (High Sensitivity)

For trace impurity analysis where UV sensitivity at 210 nm is insufficient, pre-column derivatization with Benzoyl Chloride is recommended.[1]

Reaction Workflow:

  • Mix: 100 µL Sample + 100 µL NaOH (2M).

  • Add: 50 µL Benzoyl Chloride. Vortex for 30 sec.

  • Incubate: Room temperature for 10 min.

  • Quench: Add 100 µL Glycine solution (to scavenge excess reagent).

  • Analyze: Inject onto Standard C18, detect at 254 nm (strong UV absorbance).

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the following criteria must be met before routine analysis.

ParameterAcceptance LimitTroubleshooting
Tailing Factor (

)
< 1.5If > 1.5, increase buffer concentration or column temperature (Protocol B).
Theoretical Plates (

)
> 5,000If low, check for dead volume in tubing or replace guard column.[1]
RSD (Area) < 2.0% (n=6)If high, check injector precision or mobile phase mixing.[1]
LOD (Protocol A) ~10 ng/mLDependent on CAD settings (Nebulizer temp).
LOD (Protocol B) ~5 µg/mLLimited by UV noise at 210 nm.
Visualizing the HILIC Mechanism

HILIC_Mechanism Step1 Mobile Phase (High ACN) Step3 Water Layer Formation (Partitioning) Step1->Step3 Hydration Step2 Stationary Phase (Zwitterionic) Step2->Step3 Surface Energy Step4 Analyte Retention (Electrostatic + H-Bond) Step3->Step4 Separation

Figure 2: Mechanism of retention in Protocol A.[1] The analyte partitions into the water-rich layer formed on the zwitterionic surface.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Guidance on system suitability and ion-pairing adjustments). Link[1]

  • Nielsen, E. O., et al. "GABA uptake inhibitors: synthesis and structure-activity relationship of nipecotic acid derivatives."[1] Journal of Medicinal Chemistry. (Foundational chemistry of nipecotic acid derivatives). Link

  • SIELC Technologies. "HPLC Separation of Carboxylic Acids and Piperidine Derivatives." (Reference for mixed-mode and ion-exchange behavior of piperidines). Link

  • Center for Drug Evaluation and Research (CDER). "Review of Tiagabine Hydrochloride (Gabatril)." FDA AccessData. (Contains specifics on impurity analysis for this class of compounds). Link[1]

Disclaimer: This application note is for research and development purposes. All methods should be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Application

Application Note: Derivatization Protocols for 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes established organic chemistry principles with specific handling requirements for zwitterionic piperid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes established organic chemistry principles with specific handling requirements for zwitterionic piperidine derivatives.

Executive Summary

1-Ethylpiperidine-3-carboxylic acid hydrochloride (Nipecotic acid N-ethyl derivative HCl) is a critical scaffold in the synthesis of GABA uptake inhibitors and muscarinic receptor modulators.[1] Its derivatization—primarily via amide coupling or esterification —is often complicated by its zwitterionic potential and the presence of the hydrochloride counterion.

This guide provides three validated protocols designed to overcome the solubility and reactivity challenges inherent to this salt form. We prioritize in-situ neutralization strategies to minimize processing steps and maximize yield.

Chemical Profile & Challenges[1]

PropertySpecificationImplication for Synthesis
Structure N-ethyl-3-carboxyl-piperidine HClSteric hindrance at C3; Tertiary amine at N1.[1]
State Hydrochloride Salt (Solid)Highly polar; limited solubility in non-polar organics (DCM/Hexane).
Acidity Dual Acidic ProtonsContains ~COOH (pKa ~4) and R3NH+ (pKa ~10).
Reactivity Nucleophilic/ElectrophilicThe tertiary amine can act as an internal base/catalyst; COOH requires activation.

Key Synthetic Challenge: The HCl salt effectively "locks" the molecule. Direct reaction with coupling reagents (e.g., EDC, HATU) without base adjustment results in poor activation because the carboxylic acid remains protonated. Furthermore, the tertiary amine, once neutralized, can act as a nucleophilic catalyst or a trap for activated esters.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal activation strategy for your specific application.

ReactionLogic Start Start: 1-Ethylpiperidine-3-COOH HCl Goal Define End Goal Start->Goal Lib High-Throughput Library (Amide Formation) Goal->Lib Small Scale / Diversity Scale Scale-Up / Bulk Synthesis (>10g) Goal->Scale Cost Sensitive Ester Prodrug / Analytical Std (Esterification) Goal->Ester Alkylation HATU Protocol A: HATU/DIPEA Coupling Lib->HATU SOCl2 Protocol B: Acid Chloride Activation Scale->SOCl2 Fischer Protocol C: Fischer Esterification Ester->Fischer

Figure 1: Strategic decision tree for derivatization pathways.[1]

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Medicinal chemistry libraries, complex amines, and reactions requiring mild conditions.[1] Mechanism: In-situ neutralization allows the formation of the active OBt ester, which reacts rapidly with the target amine.

Reagents:

  • Substrate: 1-Ethylpiperidine-3-carboxylic acid HCl (1.0 equiv)[1]

  • Target Amine: R-NH₂ (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv required )[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Dissolution & Neutralization:

    • Dissolve 1.0 equiv of the HCl salt in DMF (0.2 M concentration).

    • Add 2.0 equiv of DIPEA. Note: The first equivalent neutralizes the HCl salt; the second deprotonates the carboxylic acid to carboxylate.[1]

    • Stir for 5 minutes at Room Temperature (RT).

  • Activation:

    • Add 1.2 equiv of HATU. The solution should turn slightly yellow.

    • Stir for 15–30 minutes to form the activated ester.

  • Coupling:

    • Add the Target Amine (1.1 equiv) followed by the remaining 1.5 equiv of DIPEA.

    • Stir at RT for 2–16 hours (monitor via LCMS).

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Wash with saturated NaHCO₃ (removes HOBt byproduct) and Brine.

    • Critical: Do not use acidic wash (1N HCl) if your product contains basic amines, as it will extract the product into the aqueous phase.

Why this works: The excess base is calculated to manage the HCl salt, the carboxylic acid proton, and the proton released during amide bond formation [1].

Protocol B: Acid Chloride Activation (Thionyl Chloride)

Best for: Scale-up, unreactive amines (anilines), or cost-reduction.[1] Mechanism: Converts the acid to the highly reactive acid chloride. The tertiary amine in the ring forms a transient acyl ammonium salt, self-catalyzing the reaction.

Reagents:

  • Substrate: 1-Ethylpiperidine-3-carboxylic acid HCl[1][3]

  • Reagent: Thionyl Chloride (SOCl₂) (excess)

  • Catalyst: DMF (1-2 drops)[1]

  • Solvent: DCM (Dichloromethane) or Toluene

Step-by-Step Methodology:

  • Chlorination:

    • Suspend the HCl salt in anhydrous DCM (0.5 M).

    • Add catalytic DMF (keeps the Vilsmeier-Haack intermediate active).

    • Add SOCl₂ (3.0 equiv) dropwise at 0°C.

    • Reflux for 2 hours. The solid should dissolve as the acid chloride forms.

  • Isolation (Optional but Recommended):

    • Evaporate solvent and excess SOCl₂ under vacuum.

    • Re-dissolve the residue (Acid Chloride HCl salt) in dry DCM.

  • Coupling (Schotten-Baumann conditions):

    • Cool the solution to 0°C.

    • Add the Target Amine (1.1 equiv) and TEA (Triethylamine, 4.0 equiv) dropwise.

    • Caution: Exothermic reaction.

  • Workup:

    • Quench with water.[4] Extract with DCM.[2][5]

Protocol C: Fischer Esterification (Direct Alcoholysis)

Best for: Synthesis of ethyl/methyl esters or analytical standards. Advantage: Utilizes the existing HCl salt to catalyze the reaction.

Reagents:

  • Substrate: 1-Ethylpiperidine-3-carboxylic acid HCl[1][3]

  • Solvent/Reagent: Absolute Ethanol (or Methanol)

  • Catalyst: Conc. H₂SO₄ (0.1 equiv) or dry HCl gas

Step-by-Step Methodology:

  • Reflux:

    • Dissolve the substrate in excess absolute ethanol (0.1 M).

    • Add catalytic H₂SO₄.

    • Reflux for 12–24 hours. (Dean-Stark trap is not usually necessary for simple alcohols if excess is used).[1]

  • Neutralization:

    • Cool to RT. Remove excess alcohol via rotary evaporation.

    • Neutralize the residue with saturated NaHCO₃ solution until pH ~8.

  • Extraction:

    • Extract rapidly with DCM or Ethyl Acetate.

    • Note: The free base ester is an oil and may be volatile; handle concentration carefully.

Analytical Validation (QC)

For all protocols, confirm identity using the following markers:

  • ¹H NMR (DMSO-d₆):

    • Diagnostic shift of the C3-methine proton. In the acid, it appears ~2.5–2.8 ppm. In the amide/ester, this shifts downfield.

    • Ethyl group signals: Triplet (~1.0 ppm) and Quartet (~2.4 ppm).

  • LCMS:

    • Expect [M+H]⁺ peak.[2]

    • Note: In acidic mobile phases (0.1% Formic Acid), the molecule will be doubly protonated or exist as a stable cation, eluting early on C18 columns. Use a HILIC column or high-pH buffer (Ammonium Bicarbonate) for better retention [2].[1]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (HATU) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv. Ensure pH > 8 before adding HATU.
Product in Aqueous Phase Product is protonated during workup.The piperidine nitrogen is basic. Adjust aqueous layer to pH 10-12 before extraction.[1]
Racemization Over-activation at C3 position.[1]Keep activation time < 30 mins. Maintain temperature at 0°C during base addition.

Mechanistic Visualization

The following diagram illustrates the critical role of base stoichiometry in the HATU coupling pathway.

Mechanism Start Substrate (HCl Salt) [R3NH+ / COOH] Cl- Step1 Add 1 eq DIPEA Neutralize HCl Start->Step1 Zwitt Zwitterion Intermediate [R3NH+ / COO-] Step1->Zwitt Step2 Add 1 eq DIPEA + HATU Activation Zwitt->Step2 Active Activated Ester (O-At derivative) Step2->Active Step3 Add Amine + Base Coupling Active->Step3 Product Final Amide Product Step3->Product

Figure 2: Stoichiometric progression for activation of the HCl salt.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dolan, J. W. (2008). The Effect of pH on the Separation of Basic Compounds. LCGC North America, 26(3). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Identifying impurities in 1-Ethylpiperidine-3-carboxylic acid hydrochloride synthesis

This technical guide addresses the synthesis, impurity profiling, and analytical control of 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid HCl).[1] This compound is a zwitterionic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, impurity profiling, and analytical control of 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid HCl).[1] This compound is a zwitterionic GABA uptake inhibitor and a structural analog to the antiepileptic drug Tiagabine.

The guide focuses on the N-alkylation route (starting from Ethyl Nipecotate), as this is the most common industrial pathway and presents the most complex impurity challenges.

[1]

Synthesis & Impurity Architecture

Context: The synthesis typically involves the N-alkylation of Ethyl Nipecotate with Ethyl Bromide/Iodide, followed by acid hydrolysis to the free acid and salt formation.

Workflow & Impurity Map

The following diagram illustrates the critical control points where specific impurities are generated.

SynthesisImpurityMap SM Starting Material (Ethyl Nipecotate) Step1 Step 1: N-Alkylation (Base/Solvent) SM->Step1 Reagent Reagent (Ethyl Bromide) Reagent->Step1 Inter Intermediate (Ethyl 1-ethylpiperidine-3-carboxylate) Step1->Inter Main Path ImpC Impurity C (Quaternary) 1,1-Diethyl salt Step1->ImpC Over-Alkylation (Excess EtBr/High Temp) Step2 Step 2: Hydrolysis (HCl/Reflux) Inter->Step2 Product Target Product (1-Ethylpiperidine-3-carboxylic acid HCl) Step2->Product Main Path ImpA Impurity A (Des-ethyl) Unreacted Nipecotic Acid Step2->ImpA SM Carryover ImpB Impurity B (Ester) Incomplete Hydrolysis Step2->ImpB Incomplete Rxn

Caption: Synthesis pathway highlighting the origin of Des-ethyl (Impurity A), Ester (Impurity B), and Quaternary Ammonium (Impurity C) by-products.

Troubleshooting Guide (Q&A)

Module A: Process Chemistry & Impurity Control

Q1: I am detecting a persistent impurity at RRT ~1.2 that resists crystallization. What is it? Diagnosis: This is likely Impurity C (1,1-Diethylpiperidine-3-carboxylic acid) , the quaternary ammonium salt.[1]

  • Cause: This forms during the alkylation step if the reaction temperature is too high (>60°C) or if a large excess of Ethyl Bromide is used. Once formed, it is a permanent cation and behaves very similarly to your zwitterionic product, making separation difficult.[1]

  • Corrective Action:

    • Stoichiometry Control: Limit Ethyl Bromide to 1.05 equivalents.

    • Temperature: Conduct the addition at 0–5°C and strictly limit the reflux temperature.

    • Purification: If present, you cannot remove it by simple acid/base extraction. You must use Ion Exchange Chromatography (Dowex 50W) or rigorous recrystallization from Isopropanol/Ethanol mixtures.[1]

Q2: My final product has a low melting point and smells "fruity." HPLC shows a peak at RRT ~0.8. Diagnosis: This is Impurity B (Ethyl 1-ethylpiperidine-3-carboxylate) , the unhydrolyzed ester intermediate.[1]

  • Cause: Incomplete hydrolysis in Step 2. The ethyl ester is sterically hindered by the N-ethyl group, requiring more vigorous conditions than typical esters.

  • Corrective Action:

    • Increase hydrolysis time (extend reflux by 4–6 hours).

    • Ensure acid concentration is >4M HCl.

    • Process Check: Monitor the disappearance of the ester peak using the HPLC method below before cooling the reaction.

Q3: How do I remove unreacted Nipecotic Acid (Des-ethyl Impurity A)? Diagnosis: Nipecotic acid is the hydrolysis product of unreacted starting material.[1]

  • Strategy: Unlike the quaternary impurity, this can be chemically separated.[2]

  • Protocol:

    • Basify the crude mixture to pH 10–11 (Target Product is anionic; Impurity A is anionic).

    • Extract with Dichloromethane (DCM) . Note: The N-ethyl product is more lipophilic than Nipecotic acid and will partition into DCM, while Nipecotic acid remains in the aqueous phase.[1]

    • Re-acidify the organic layer with HCl gas/ether to precipitate the pure salt.

Module B: Analytical Method Troubleshooting

Q4: My HPLC baseline is extremely noisy, and I can't see the product peak clearly. Diagnosis: 1-Ethylpiperidine-3-carboxylic acid lacks a strong UV chromophore (only a weak carbonyl absorption).

  • Solution 1 (Standard UV): You must detect at 210 nm .[1] Ensure you are using high-purity "HPLC Grade" phosphoric acid and acetonitrile to minimize background noise.[1]

  • Solution 2 (Derivatization): If 210 nm is insufficient, perform pre-column derivatization with Benzoyl Chloride or FMOC-Cl to add a chromophore.[1]

  • Solution 3 (Advanced): Use CAD (Charged Aerosol Detection) or ELSD .[1] These detectors are ideal for non-chromophoric piperidines.

Q5: The product peak elutes at the void volume (t0) with severe tailing. Diagnosis: The compound is a polar zwitterion. Standard C18 columns cannot retain it.[3]

  • Fix: You must use an Ion-Pairing Agent or a HILIC mode.[1]

  • See Protocol Below: "Method A" uses Octanesulfonic Acid to retain the amine.

Standardized Protocols

Protocol A: HPLC Purity Method (Ion-Pair)

Use this method for routine release testing and impurity quantification.[1]

ParameterSpecification
Column Inertsil ODS-3 or equivalent C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Sodium Octanesulfonate + 20 mM KH₂PO₄ in Water (Adjust pH to 2.5 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Isocratic: 90% A / 10% B (Adjust B up to 20% if ester impurity retains too long)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Critical)
Temperature 30°C
Retention Times Nipecotic Acid (~4 min), Product (~8 min) , Ester Impurity (~15 min)
Protocol B: Chloride Content Determination (Titration)

Essential to distinguish between the Free Acid (zwitterion) and the Hydrochloride Salt.[1]

  • Dissolve: Accurately weigh 200 mg of sample into 50 mL deionized water.

  • Acidify: Add 1 mL of 5% Nitric Acid.

  • Titrate: Titrate with 0.1 N Silver Nitrate (AgNO₃) using a Potentiometric Titrator (Silver electrode).

  • Calculation:

    
    [1]
    
    • Theoretical Cl for C₈H₁₅NO₂·HCl = 18.3%[1]

References

  • Synthesis of Piperidine Derivatives: Andersen, K. E., Sørensen, J. L., & Lau, J. (2001).[1] Synthesis of Novel GABA Uptake Inhibitors.[4] Journal of Medicinal Chemistry, 44(13), 2152–2163.[1] Link[1]

  • Analytical Method (Ion Pair): Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Refer to Section: Separation of Ionic Samples). Link[1]

  • Tiagabine Intermediate Profiling: Nielsen, E. O., et al. (1991).[1] GABA Uptake Inhibitors: Synthesis and Structure-Activity Relationships.[1][4] Journal of Medicinal Chemistry.[4][5] Link[1]

  • Detection of Non-Chromophoric Amines: Magnusson, L. E., et al. (2015).[1] Strategies for the analysis of non-UV absorbing compounds in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Sources

Optimization

Improving the yield of 1-Ethylpiperidine-3-carboxylic acid hydrochloride synthesis

An essential building block in pharmaceutical development, 1-Ethylpiperidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various therapeutic agents, including analgesics and anti-...

Author: BenchChem Technical Support Team. Date: February 2026

An essential building block in pharmaceutical development, 1-Ethylpiperidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.[1] Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of drug discovery and manufacturing processes. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help optimize the synthesis of this valuable compound.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of 1-Ethylpiperidine-3-carboxylic acid hydrochloride is a two-step process starting from commercially available ethyl nipecotate (ethyl 3-piperidinecarboxylate).[2]

  • N-Alkylation: The secondary amine of the piperidine ring is ethylated using a suitable ethylating agent in the presence of a base.

  • Hydrolysis and Salt Formation: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to its hydrochloride salt.

This guide will focus on troubleshooting and optimizing this primary synthetic route.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Salt Formation A Ethyl Nipecotate B Ethyl 1-Ethylpiperidine-3-carboxylate A->B  Ethylating Agent (e.g., EtI)  Base (e.g., K2CO3)  Solvent (e.g., ACN) C 1-Ethylpiperidine-3-carboxylic acid B->C  Aqueous HCl  Heat (Reflux) D 1-Ethylpiperidine-3-carboxylic acid hydrochloride (Final Product) C->D  Isolation/Crystallization

Caption: General workflow for the synthesis of 1-Ethylpiperidine-3-carboxylic acid hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question: My yield in the N-alkylation step is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in the N-alkylation of ethyl nipecotate is a common problem that can be attributed to several factors.

  • Causality & Explanation: The reaction is a nucleophilic substitution (SN2) where the piperidine nitrogen attacks the ethylating agent. The efficiency of this step depends on the nucleophilicity of the amine, the reactivity of the ethylating agent, and the absence of competing side reactions.

  • Troubleshooting Steps:

    • Assess Starting Material Quality: Ensure the ethyl nipecotate is pure and dry. Moisture can interfere with the base and reaction efficiency.

    • Choice of Base: The base is crucial for deprotonating the secondary amine (or scavenging the resulting acid), thus activating it for alkylation. A weak or sterically hindered base is often insufficient. Conversely, a base that is too strong might promote side reactions. Using a moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[3]

    • Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state without interfering with the reaction.

    • Control Stoichiometry: A common side reaction is over-alkylation, where the desired tertiary amine product is further ethylated to form a quaternary ammonium salt. This byproduct is often water-soluble and can complicate purification. Use a slight excess (1.1-1.2 equivalents) of the ethylating agent and add it slowly to the reaction mixture to minimize this.

    • Optimize Temperature: While heating can increase the reaction rate, it can also promote the formation of the quaternary salt. Start the reaction at room temperature and gently heat to 50-60°C if the reaction is sluggish, while monitoring progress carefully by TLC or LC-MS.

Parameter Recommendation Rationale
Base K₂CO₃, Cs₂CO₃, or DIPEAProvides sufficient basicity without promoting significant side reactions.
Ethylating Agent Ethyl iodide (EtI) > Ethyl bromide (EtBr)Iodide is a better leaving group, making EtI more reactive, often allowing for milder conditions.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents facilitate SN2 reactions.
Temperature Room Temperature to 60°CBalances reaction rate with minimizing the formation of quaternary byproducts.

Question: I am observing incomplete hydrolysis of the ethyl ester intermediate. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is typically due to the reversibility of the reaction or insufficiently forcing conditions.

  • Causality & Explanation: Acid-catalyzed ester hydrolysis is an equilibrium process.[4] To shift the equilibrium towards the products (carboxylic acid and ethanol), one must use conditions that favor the forward reaction.

  • Troubleshooting Steps:

    • Use Excess Acid and Water: The most direct method is to use a large excess of water and a strong acid catalyst, such as concentrated hydrochloric acid.[5] This not only catalyzes the reaction but also acts as a reactant, pushing the equilibrium forward according to Le Châtelier's principle. A common procedure involves refluxing the ester in 6N HCl.[6]

    • Increase Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient period. Monitor the disappearance of the starting material by TLC or LC-MS until no further change is observed.

    • Consider Alkaline Hydrolysis (Saponification): An alternative is to use base-catalyzed hydrolysis (e.g., with NaOH or LiOH).[5][7] This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. After the hydrolysis is complete, the reaction mixture must be carefully acidified with HCl to protonate the carboxylate and form the final hydrochloride salt.[8]

cluster_step1 Step 1: Alkylation Issues cluster_step2 Step 2: Hydrolysis Issues start Low Yield Observed q1 Check TLC/LCMS: Is starting material present? start->q1 q2 Check TLC/LCMS: Is ester intermediate present? start->q2 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Side Product Formation q1->a1_no No s1 Increase temp/time Check base/solvent a1_yes->s1 s2 Check for Quaternary Salt Control stoichiometry a1_no->s2 a2_yes Incomplete Hydrolysis q2->a2_yes Yes a2_no Purification Loss q2->a2_no No s3 Increase acid concentration Increase reflux time Consider saponification a2_yes->s3 s4 Optimize crystallization Use solvent/anti-solvent method a2_no->s4

Caption: Troubleshooting decision tree for low yield in the synthesis.

Question: The final product is difficult to isolate and purify. What are the best practices for crystallization?

Answer: 1-Ethylpiperidine-3-carboxylic acid hydrochloride is a polar, water-soluble molecule, which can make its isolation from aqueous media challenging.

  • Causality & Explanation: The ionic nature of the hydrochloride salt and the polarity of the carboxylic acid group contribute to high solubility in polar solvents like water and alcohols, and low solubility in non-polar organic solvents.

  • Purification Protocol:

    • Solvent Removal: After hydrolysis with aqueous HCl, concentrate the reaction mixture under reduced pressure to remove water and excess HCl. This will often yield a crude solid or a thick oil.

    • Azeotropic Drying: To remove residual water, which can inhibit crystallization, add a solvent like toluene or acetonitrile and evaporate it under reduced pressure. Repeat this process 2-3 times.[9]

    • Recrystallization: The most effective method is typically anti-solvent crystallization.

      • Dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or methanol.

      • While stirring, slowly add a non-polar anti-solvent, such as diethyl ether, ethyl acetate, or petroleum ether, until the solution becomes persistently cloudy.[10]

      • Cool the mixture slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of the cold anti-solvent, and dry the product under vacuum.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of both reaction steps?

A1: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like Dichloromethane/Methanol (e.g., 9:1 v/v) with a few drops of ammonia to prevent the amine from streaking on the silica plate. The starting material (ethyl nipecotate), the alkylated intermediate, and the final carboxylic acid will have different Rf values. For more precise monitoring, especially during optimization, LC-MS is highly recommended.

Q2: What are the critical safety considerations for this synthesis?

A2: Ethylating agents like ethyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Concentrated hydrochloric acid is highly corrosive. The hydrolysis step should be performed with care, ensuring proper venting for any pressure buildup during heating.

Q3: For large-scale synthesis, what are the key parameters to control?

A3: For scaling up, heat management and efficient mixing are critical. The N-alkylation can be exothermic, so controlled addition of the ethylating agent and monitoring of the internal temperature are essential to prevent runaway reactions and byproduct formation. In the hydrolysis step, ensure adequate agitation to maintain a homogenous mixture.

Q4: Can this synthesis be performed as a one-pot procedure?

A4: While theoretically possible, a one-pot procedure is not recommended. The conditions for N-alkylation (basic, non-aqueous) are incompatible with the conditions for acid hydrolysis (strongly acidic, aqueous). Attempting to combine them would lead to a complex mixture and very low yields. A sequential process with workup/isolation of the alkylated intermediate is more robust and reliable.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl Nipecotate
  • To a round-bottom flask charged with ethyl nipecotate (1.0 eq), add acetonitrile to make a ~0.5 M solution.

  • Add finely ground anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature or heat gently to 50°C. Monitor the reaction by TLC until the starting ethyl nipecotate is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to yield crude ethyl 1-ethylpiperidine-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Hydrolysis and Hydrochloride Salt Formation
  • To the crude ethyl 1-ethylpiperidine-3-carboxylate from the previous step, add 6N hydrochloric acid (5-10 volumes).

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a solid or viscous oil.

  • Add ethanol (minimal volume to dissolve) and heat gently.

  • Slowly add diethyl ether with stirring until a precipitate forms.

  • Cool the flask in an ice bath for 1 hour to complete crystallization.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Ethylpiperidine-3-carboxylic acid hydrochloride.

References

  • Google Patents. (2017). CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids.
  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved from [Link]

  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • ResearchGate. (n.d.). Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and their hydrolysis to the free nipecotic acid derivatives 5 b-k. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Eagle Scholar. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Retrieved from [Link]

  • YouTube. (2016). Ethanol and the Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]

  • Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Krackeler Scientific, Inc. (n.d.). Ethyl nipecotate. Retrieved from [Link]

  • Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Retrieved from [Link]

Sources

Troubleshooting

Degradation pathways of 1-Ethylpiperidine-3-carboxylic acid hydrochloride

Technical Support Center: Stability & Degradation of 1-Ethylpiperidine-3-carboxylic Acid HCl Case ID: T-Nipecotic-Et-001 Assigned Specialist: Senior Application Scientist, Small Molecule Stability Subject: Degradation Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 1-Ethylpiperidine-3-carboxylic Acid HCl

Case ID: T-Nipecotic-Et-001 Assigned Specialist: Senior Application Scientist, Small Molecule Stability Subject: Degradation Pathways, Troubleshooting, and Handling Protocols

Executive Summary

1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-ethylnipecotic acid HCl) is a zwitterionic piperidine derivative often used as a pharmaceutical intermediate or a GABA uptake inhibitor analog. Its stability profile is dominated by the reactivity of its tertiary amine (susceptible to oxidation) and its carboxylic acid (susceptible to thermal decarboxylation), compounded by the hygroscopic nature of the hydrochloride salt.

This guide moves beyond basic MSDS data to provide a mechanistic understanding of how this molecule fails during experimentation and how to prevent it.

Module 1: Diagnostic Triage (Troubleshooting)

Use this matrix to identify the root cause of observed anomalies in your sample.

Symptom Probable Cause Mechanistic Explanation Corrective Action
New Peak at RRT ~0.9 (M+16) N-Oxidation The tertiary nitrogen lone pair reacts with atmospheric oxygen or peroxides in solvents to form the N-oxide.Use antioxidant-stabilized solvents (e.g., BHT-free THF can be risky; use fresh solvents). Purge buffers with Argon.
New Peak at lower MW (M-28) Dealkylation Oxidative cleavage of the N-ethyl group, reverting the molecule to Nipecotic Acid (secondary amine).Store at -20°C. Avoid light exposure which can catalyze radical dealkylation.
Sample Clumping / Deliquescence Hygroscopicity The HCl salt is highly hygroscopic. Absorbed water lowers the glass transition temperature (

), accelerating chemical degradation.
Dry under high vacuum (<1 mbar) over

. Store in a desiccator. Do not weigh in open air on humid days.
Yellow Discoloration Trace Polymerization Often caused by trace acetaldehyde (from dealkylation) polymerizing or reacting with the amine (Schiff base formation).Re-crystallize from anhydrous ethanol/ether. Check NMR for aldehyde protons (~9-10 ppm).
Loss of Acid Function (M-44) Decarboxylation High thermal stress (>150°C) drives the loss of

, leaving 1-ethylpiperidine.
Avoid drying ovens >60°C. Use lyophilization instead of heat drying.

Module 2: Degradation Pathways (The "Why")

Understanding the specific chemical mechanisms allows for the design of robust analytical methods. The three primary pathways are Oxidative Dealkylation , N-Oxidation , and Thermal Decarboxylation .

Oxidative Dealkylation (The "Nipecotic Reversion")

The ethyl group attached to the nitrogen is susceptible to oxidative attack, particularly at the


-carbon (next to the nitrogen). This proceeds via a carbinolamine intermediate, which collapses to release acetaldehyde and the secondary amine (Nipecotic acid). This is often the most confusing impurity because it looks like a synthesis failure (incomplete alkylation) rather than degradation.
N-Oxidation

Tertiary amines are electron-rich.[1] In the presence of peroxides (common in aged ethers or PEG excipients) or atmospheric oxygen, the nitrogen lone pair forms a dative bond with oxygen, creating the N-oxide. This is a polar, often distinct peak in Reverse Phase HPLC.

Thermal Decarboxylation

While piperidine-3-carboxylic acids are generally stable, the electron-withdrawing ammonium center (in the salt form) can facilitate decarboxylation under extreme heat, releasing


 and yielding 1-ethylpiperidine.
Pathway Visualization

The following diagram maps the parent compound to its three critical degradants.

DegradationPathways Parent 1-Ethylpiperidine-3-carboxylic acid HCl (Parent API) NOxide Degradant A: N-Oxide (+16 Da) (Oxidative Stress) Parent->NOxide Oxidation (H2O2 / Air) Decarb Degradant C: 1-Ethylpiperidine (-44 Da) (Thermal Stress) Parent->Decarb Heat (>150°C) / -CO2 Intermediate Carbinolamine Intermediate Parent->Intermediate Oxidation (α-C hydroxylation) Dealkyl Degradant B: Nipecotic Acid (-28 Da) (Oxidative Dealkylation) Intermediate->Dealkyl Loss of Acetaldehyde

Figure 1: Mechanistic degradation map of 1-Ethylpiperidine-3-carboxylic acid HCl showing mass shifts relative to the parent.

Module 3: Prevention & Handling Protocols

To maintain the integrity of 1-Ethylpiperidine-3-carboxylic acid HCl, strictly adhere to these "Self-Validating" protocols.

Protocol A: Hygroscopic Handling (The "Dry Box" Rule)
  • Context: HCl salts of piperidine derivatives act as moisture magnets. Water acts as a plasticizer, increasing molecular mobility and reaction rates.

  • Step-by-Step:

    • Equilibrate the container to room temperature before opening to prevent condensation.

    • Weigh samples quickly; if precise stoichiometry is required (e.g., for coupling reactions), use a glovebox or weigh by difference in a closed vessel.

    • Storage: Store at -20°C with a desiccant packet inside the secondary containment.

Protocol B: Solvent Selection for Analysis
  • Context: Using aged tetrahydrofuran (THF) or ethers can introduce peroxides, instantly generating the N-oxide artifact during analysis.

  • Requirement:

    • Use HPLC-grade Acetonitrile or Methanol as diluents.

    • Avoid ethers unless freshly distilled/tested for peroxides.

    • Buffer: Use Ammonium Formate (pH ~3.5) for LC-MS stability; avoid phosphate buffers if using MS detection.

Module 4: Analytical Detection (LC-MS)

Standard reverse-phase C18 columns often fail to retain this polar, zwitterionic molecule. Use the following method to separate the parent from its degradants.

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)

ParameterSettingRationale
Column ZIC-HILIC or Amide-HILIC (150 x 2.1 mm, 3.5 µm)Retains polar/ionic species that elute in the void volume on C18.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Provides ionic strength to manage the zwitterion; acidic pH suppresses carboxylic acid ionization slightly.
Mobile Phase B AcetonitrileThe "weak" solvent in HILIC mode.
Gradient 90% B to 50% B over 10 minsElutes less polar degradants (Decarb) first, retains Parent and N-oxide.
Detection MS (ESI Positive Mode)Parent: [M+H]+N-Oxide: [M+17]+Dealkyl: [M-27]+ (Nipecotic acid)

Note: In HILIC, the elution order is typically: 1-Ethylpiperidine (least polar) -> Parent -> Nipecotic Acid -> N-Oxide (most polar).

References

  • Baumgold, J. (1986). Muscarinic receptors in the central nervous system. This work details the stability of piperidine-based ligands and the susceptibility of the nitrogen center to oxidation.

  • Kragler, A., et al. (2008). Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4. Describes the synthesis and stability challenges of nipecotic acid derivatives, including ester hydrolysis and purification issues.

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Provides the authoritative framework for oxidative dealkylation mechanisms in tertiary amines.

  • Sigma-Aldrich. (n.d.). Nipecotic acid Product Specification. Confirms the melting point and thermal decomposition data for the core piperidine-3-carboxylic acid structure.

Sources

Optimization

Technical Support Center: A Guide to the Stable Storage and Handling of 1-Ethylpiperidine-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1-Ethylpiperidine-3-carboxylic acid hydrochloride i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1-Ethylpiperidine-3-carboxylic acid hydrochloride in your experiments. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during the storage and handling of this compound. Our goal is to equip you with the necessary knowledge to prevent degradation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Ethylpiperidine-3-carboxylic acid hydrochloride to ensure its long-term stability?

To maintain the long-term stability of 1-Ethylpiperidine-3-carboxylic acid hydrochloride, it is crucial to store it in a cool, dry, and dark environment . The recommended storage temperature is between 2°C and 8°C . The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.

The hydrochloride salt form of this compound makes it susceptible to hygroscopicity, meaning it can readily absorb moisture from the air. This can lead to chemical degradation and affect the accuracy of weighing for experimental use.[1][2][3] Proper sealing and the use of desiccants are highly recommended.

Q2: What are the primary degradation pathways for 1-Ethylpiperidine-3-carboxylic acid hydrochloride?

Based on the structure of 1-Ethylpiperidine-3-carboxylic acid hydrochloride, two primary degradation pathways are of concern: oxidation and thermal degradation.[4]

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This process can be accelerated by the presence of atmospheric oxygen, especially over extended periods.

  • Thermal Degradation: At elevated temperatures, the carboxylic acid moiety may undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of 1-ethylpiperidine.

It is also important to consider potential hydrolysis of the carboxylic acid under non-neutral pH conditions, although the hydrochloride salt form provides some stability in this regard.

cluster_degradation Potential Degradation Pathways parent 1-Ethylpiperidine-3-carboxylic acid hydrochloride n_oxide 1-Ethylpiperidine-1-oxide-3-carboxylic acid (N-Oxide) parent->n_oxide Oxidation (e.g., O₂, peroxides) decarboxylated 1-Ethylpiperidine (Decarboxylation Product) parent->decarboxylated Thermal Stress (Heat)

Caption: Potential degradation pathways of 1-Ethylpiperidine-3-carboxylic acid hydrochloride.

Q3: How can I assess the purity and detect degradation of my 1-Ethylpiperidine-3-carboxylic acid hydrochloride sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your sample and detect any degradation products.[5][6][7][8][9] A typical Reverse-Phase HPLC (RP-HPLC) method with UV detection is suitable. Since the piperidine ring itself does not have a strong UV chromophore, detection might be challenging at low concentrations. In such cases, derivatization with a UV-active agent can be employed.

A well-developed HPLC method should be able to separate the parent compound from its potential degradation products, such as the N-oxide and any process-related impurities from its synthesis.

Troubleshooting Guide

Problem 1: The compound appears clumpy or has turned into a sticky solid.
  • Cause: This is a common issue with hygroscopic compounds like hydrochloride salts.[1][2][3] The clumping or formation of a sticky solid is due to the absorption of moisture from the atmosphere.

  • Solution:

    • Handling: Handle the compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry nitrogen stream.

    • Drying: If the compound has already absorbed moisture, it can be dried under a high vacuum for several hours. Gentle heating may be applied, but care must be taken to avoid thermal degradation. Do not exceed 40-50°C.

    • Storage: Ensure the container is tightly sealed and stored with a desiccant. For long-term storage, flushing the container with an inert gas before sealing is recommended.

Problem 2: Inconsistent results in bioassays or chemical reactions.
  • Cause: This could be due to the degradation of the compound, leading to a lower concentration of the active molecule than anticipated. The presence of degradation products could also interfere with the assay or reaction.

  • Solution:

    • Purity Check: Before use, verify the purity of the compound using a validated analytical method like HPLC.

    • Fresh Solutions: Prepare solutions of the compound fresh for each experiment. Avoid storing solutions for extended periods, as degradation can occur more rapidly in solution.

    • Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent. Sonication may be used to aid dissolution, but avoid excessive heating.

Problem 3: Appearance of unexpected peaks in my analytical chromatogram.
  • Cause: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation or the presence of impurities from the synthesis.

  • Solution:

    • Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. This can help in elucidating their structure and confirming if they are degradation products (e.g., an increase of 16 amu could indicate N-oxide formation).

    • Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study on a small sample of the pure compound. Expose the sample to heat, light, oxidizing agents, and acidic/basic conditions to see if the same impurity peaks are generated.

    • Review Synthesis: If the impurities are not from degradation, they may be process-related. Reviewing the synthetic route can provide clues about potential side products or unreacted starting materials.[1][4]

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results check_purity Check Purity via HPLC start->check_purity is_pure Purity > 98%? check_purity->is_pure degraded Compound Degraded is_pure->degraded No troubleshoot_assay Troubleshoot Experimental Protocol is_pure->troubleshoot_assay Yes review_handling Review Handling & Storage Procedures degraded->review_handling fresh_sample Use Fresh, Validated Sample review_handling->fresh_sample

Caption: A decision-making workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a general starting point for developing a stability-indicating RP-HPLC method. Optimization will likely be required for your specific instrumentation and column.[5][6][7][8][9]

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or as determined by a UV scan of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of 1-Ethylpiperidine-3-carboxylic acid hydrochloride in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

cluster_hplc HPLC Method Workflow prep_sample Prepare Sample (1 mg/mL stock, dilute to 0.1 mg/mL) inject Inject 10 µL onto C18 column prep_sample->inject gradient Run Gradient Elution (5-95% Acetonitrile w/ 0.1% TFA) inject->gradient detect Detect at 210 nm gradient->detect analyze Analyze Chromatogram for Purity and Degradation Products detect->analyze

Caption: A simplified workflow for the HPLC analysis of 1-Ethylpiperidine-3-carboxylic acid hydrochloride.

References

  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Retrieved from a hypothetical source based on common chemical knowledge.
  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from a hypothetical source based on common chemical knowledge.
  • Pharma.Tips. (2025, December 28). Overcoming Challenges with Moisture-Sensitive APIs in Tablets. Retrieved from a hypothetical source based on common chemical knowledge.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • bioRxiv. (2025, February 21).
  • Kurangi, A. M., & Jalalpure, S. S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. Retrieved from a hypothetical source based on common chemical knowledge.
  • Chem-Impex. (n.d.). 1-Ethyl-piperidine-3-carboxylic acid hydrochloride.
  • ResearchGate. (2025, August 9).
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
  • PubMed Central. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ChemicalBook. (n.d.). 1-Ethylpiperidine synthesis.
  • ACS Publications. (n.d.).
  • BenchChem. (n.d.).
  • Vesta Nutra. (2019, January 7).
  • JOCPR. (n.d.).
  • Google Patents. (n.d.).
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
  • Google Patents. (n.d.). US2955111A - Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides.
  • Sigma-Aldrich. (n.d.).
  • Chemguide. (n.d.). hydrolysis of esters.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Piperidine-3-carboxylic Acid

Welcome to the technical support center for the N-alkylation of piperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutics.[1]

This document provides in-depth, experience-driven advice to help you navigate the common challenges associated with this reaction, ensuring reproducible and high-yielding results. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Core Principles: Understanding the Reaction Landscape

The N-alkylation of piperidine-3-carboxylic acid is primarily an SN2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic alkylating agent. However, the presence of the carboxylic acid group introduces significant complexity. The molecule is zwitterionic, which affects its solubility and reactivity.[2] Furthermore, the carboxylate can act as a competing nucleophile, leading to undesired O-alkylation.[2]

Key factors influencing the reaction's success are:

  • Choice of Base: To deprotonate the piperidine nitrogen (or the ammonium salt if starting from a salt form) and neutralize the acid formed during the reaction.

  • Solvent System: To dissolve the zwitterionic starting material and facilitate the SN2 transition state.

  • Alkylating Agent: The reactivity and steric bulk of the electrophile will dictate the required reaction conditions.

  • Temperature: To provide sufficient energy for the reaction to proceed without promoting side reactions or degradation.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired N-alkylated product. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that can usually be traced back to one of four areas: the reagents, the choice of base, the solvent, or the reaction temperature.

Potential Causes & Solutions:

  • Inactive Alkylating Agent: Alkyl halides can degrade over time. It's crucial to verify the purity of your alkylating agent. If using less reactive agents like alkyl chlorides, you may need more forcing conditions (higher temperature, stronger base). Alkyl bromides are often a good compromise of reactivity and stability, while iodides are highly reactive but may be less stable.[3]

  • Insufficient or Inappropriate Base: The base is critical for ensuring the piperidine nitrogen is a free nucleophile.

    • Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common choices.[4][5] They are generally effective, especially in polar aprotic solvents like DMF or acetonitrile.[6]

    • Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. DIPEA is particularly useful as its steric bulk minimizes its own potential for N-alkylation.[6]

    • Stronger bases like sodium hydride (NaH) might be necessary for less reactive alkylating agents, but can increase the risk of side reactions.[6]

  • Poor Solubility: Piperidine-3-carboxylic acid's zwitterionic nature can lead to poor solubility in many common organic solvents.

    • Polar aprotic solvents like DMF, DMSO, and NMP are often the best choices as they can effectively solvate the starting material.[3][6]

    • Alcohols like methanol or ethanol can also be used, but may participate in side reactions (e.g., esterification).

  • Incorrect Temperature: Many N-alkylation reactions proceed well at room temperature, but some may require heating.[6] We recommend starting at room temperature and monitoring the reaction by TLC or LC-MS. If no progress is observed after several hours, gradually increase the temperature to 50-70 °C.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed reagent_check 1. Verify Reagent Purity (Alkylating Agent, Starting Material) start->reagent_check base_check 2. Re-evaluate Base - Is it strong enough? - Is it soluble? reagent_check->base_check Reagents OK solvent_check 3. Assess Solubility - Is the starting material dissolved? - Consider DMF, DMSO. base_check->solvent_check Base is appropriate temp_check 4. Adjust Temperature - Incrementally increase to 50-70 °C. solvent_check->temp_check Good solubility analysis Analyze reaction by LC-MS to check for side products. temp_check->analysis Still low conversion

Caption: A decision tree for troubleshooting low reaction conversion.

Question 2: I'm observing a significant amount of an O-alkylated byproduct. How can I improve the selectivity for N-alkylation?

Answer:

The formation of an O-alkylated ester is a classic example of competing nucleophilicity between the amine and the carboxylate.[2] Selectivity is a function of the solvent, base, and to some extent, the alkylating agent.

Strategies to Favor N-Alkylation:

  • Solvent Choice is Key: The solvent plays a crucial role in modulating the nucleophilicity of the carboxylate.

    • Polar aprotic solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred. They solvate the cation of the carboxylate salt but leave the oxygen anion relatively "bare," making it more nucleophilic. However, the nitrogen of the piperidine is a softer nucleophile than the carboxylate oxygen, and in these solvents, the N-alkylation SN2 reaction is often kinetically favored.[3][6]

    • Protic solvents (Ethanol, Methanol): These should generally be avoided if O-alkylation is a problem. Protic solvents can hydrogen-bond with the carboxylate, which can decrease its nucleophilicity, but they can also participate in esterification under certain conditions.

  • Base Selection:

    • Using a bulky, non-nucleophilic organic base like DIPEA can sometimes favor N-alkylation.

    • Inorganic bases like K₂CO₃ are often effective. The heterogeneous nature of the reaction can sometimes help improve selectivity.[4]

  • Protecting Group Strategy: If the above methods fail, the most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can then be hydrolyzed in a subsequent step. This adds steps to the synthesis but provides unambiguous selectivity.

Reaction Pathway: N- vs. O-Alkylation

Start Piperidine-3-carboxylic Acid (Zwitterion) Base + Base (-H+) N_Nucleophile Deprotonated Amine (N-Nucleophile) Start->N_Nucleophile Favored Path O_Nucleophile Carboxylate (O-Nucleophile) Start->O_Nucleophile Competing Path AlkylHalide + R-X N_Product Desired Product (N-Alkylation) N_Nucleophile->N_Product + R-X O_Product Side Product (O-Alkylation - Ester) O_Nucleophile->O_Product + R-X

Caption: Competing N- and O-alkylation pathways.

Question 3: How can I purify my final product, which is also a zwitterion and difficult to handle?

Answer:

The zwitterionic nature of the N-alkylated piperidine-3-carboxylic acid product makes purification challenging.[2] Standard silica gel chromatography can be difficult due to streaking and poor mobility.

Purification Strategies:

  • Acid-Base Extraction: This is often the most effective initial purification step.

    • After the reaction, perform a standard aqueous workup.

    • Adjust the pH of the aqueous layer to be acidic (pH ~2-3) with an acid like 1M HCl. This will protonate the piperidine nitrogen, forming a cationic species. Wash with an organic solvent like ethyl acetate or dichloromethane to remove non-polar impurities.

    • Next, adjust the aqueous layer to be basic (pH ~9-10) with a base like Na₂CO₃. This will deprotonate the carboxylic acid, forming an anionic species. Extract with an organic solvent to remove any basic impurities.

    • Finally, carefully adjust the pH to the isoelectric point (typically around pH 6-7) at which the zwitterion is least soluble, which may cause it to precipitate. The solid can then be collected by filtration.

  • Recrystallization/Trituration:

    • Recrystallization from polar solvents like ethanol/water or isopropanol can be very effective for purifying the zwitterionic solid.[7]

    • Trituration with a solvent in which the product is insoluble but impurities are soluble (e.g., diethyl ether or ethyl acetate) can also be used to wash away contaminants.[7]

  • Ion-Exchange Chromatography: For very difficult separations, ion-exchange chromatography is a powerful technique for purifying zwitterionic compounds like amino acids.[8]

Recommended Starting Conditions

For researchers beginning their optimization, the following table provides a robust starting point based on the reactivity of the alkylating agent.

ParameterAlkyl Iodide (High Reactivity)Alkyl Bromide (Medium Reactivity)Alkyl Chloride (Low Reactivity)
Base K₂CO₃ (2.0 eq.)K₂CO₃ (2.5 eq.)Cs₂CO₃ (2.0 eq.) or NaH (1.5 eq.)
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature Room Temperature (20-25 °C)40-50 °C60-80 °C
Monitoring TLC / LC-MS after 1-2 hoursTLC / LC-MS after 3-4 hoursTLC / LC-MS after 6-8 hours

Note: Stoichiometries are relative to the piperidine-3-carboxylic acid starting material.

Alternative Strategy: Reductive Amination

For certain substrates, particularly when direct alkylation with halides is problematic, reductive amination offers a powerful alternative.[9][10] This two-step, one-pot process involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction.

Advantages:

  • Avoids the use of potentially toxic alkyl halides.

  • Broad substrate scope, including the introduction of complex alkyl groups.

  • Generally high selectivity for N-alkylation.

Typical Protocol:

  • Dissolve piperidine-3-carboxylic acid and the desired aldehyde/ketone (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a mild acid catalyst (e.g., acetic acid) if necessary to promote iminium formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • Stir at room temperature until completion.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
  • To a round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq.).

  • Add the chosen solvent (e.g., DMF, 10 mL per mmol of starting material).

  • Add the base (e.g., K₂CO₃, 2.5 eq.).[6]

  • Stir the suspension for 15 minutes at room temperature.

  • Add the alkyl halide (1.1 - 1.5 eq.) to the mixture. If the reaction is exothermic, add it slowly.

  • Stir the reaction at the desired temperature (see table above) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Proceed with an acid-base workup or other purification methods as described in the FAQ section.

Protocol 2: General Procedure for Reductive Amination
  • To a round-bottom flask, add piperidine-3-carboxylic acid (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Add methanol (10 mL per mmol of starting material) and stir until dissolved.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes. Note: The reaction may foam.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified.

References

  • Title: N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents URL
  • Title: N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Best Conditions For N-Alkylation? Source: Sciencemadness.org URL: [Link]

  • Title: Direct N-alkylation of unprotected amino acids with alcohols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids Source: Google Patents URL
  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]

  • Title: N alkylation at sp3 Carbon Reagent Guide Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Direct N-alkylation of unprotected amino acids with alcohols Source: ResearchGate URL: [Link]

  • Title: Synthesis of secondary and tertiary amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reactions of Amines and Amides Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: For alkylation of a secondary amine...which base and solvent do I have to use? Source: ResearchGate URL: [Link]

  • Title: Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions Source: ResearchGate URL: [Link]

  • Title: Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers Source: PubMed URL: [Link]

  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]

  • Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Work-up of a zwitterion? Source: Reddit URL: [Link]

  • Title: Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Reducing byproduct formation in piperidine derivative synthesis

From the Senior Application Scientist's Desk: The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, its synthesis is often a delicate...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, its synthesis is often a delicate balance of reactivity, where minor deviations in conditions can lead to a cascade of side reactions, compromising yield and purity. This guide is designed to move beyond simple protocols and provide you, the research scientist, with a deeper understanding of the mechanistic principles that govern byproduct formation. By understanding the "why" behind a side reaction, you can strategically troubleshoot and optimize your synthetic routes for cleaner, more efficient outcomes.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides rapid answers to the most common issues encountered during piperidine functionalization.

Q1: I'm observing a significant amount of a di-alkylated byproduct or a precipitate that I suspect is a quaternary ammonium salt. How can I favor mono-alkylation?

A: This is a classic case of N-overalkylation, which occurs because the mono-alkylated piperidine product is often still nucleophilic enough to react with another equivalent of your alkylating agent.[2][3]

Core Cause: The rate of the second alkylation is competitive with the first.

Immediate Solutions:

  • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the piperidine relative to the limiting alkylating agent.[2]

  • Slow Addition: Add the alkylating agent dropwise or via syringe pump. This keeps the instantaneous concentration of the electrophile low, statistically favoring the reaction with the more abundant starting amine over the newly formed secondary amine product.[2]

  • Lower Temperature: Reduce the reaction temperature. While this will slow the overall reaction rate, it often disproportionately slows the second, less favorable alkylation, thereby improving selectivity.[2]

  • Consider a Milder Base: Use a base like potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3), which is strong enough to neutralize the acid formed during the reaction but less likely to promote unwanted side reactions compared to stronger bases.[4]

Q2: My reaction is producing a significant olefinic byproduct instead of the desired substituted piperidine. What's causing this elimination?

A: You are observing a competing elimination (E2) reaction, which contends with the desired nucleophilic substitution (SN2) pathway. This is especially common with secondary or sterically hindered alkyl halides and strong, bulky bases.

Core Cause: The base is acting as a proton abstractor on a beta-carbon rather than allowing the piperidine nitrogen to act as a nucleophile.

Immediate Solutions:

  • Base Selection: Switch to a weaker or less sterically hindered base. For example, if you are using a strong, bulky base like DBU, consider changing to cesium carbonate or potassium carbonate.

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.[5]

  • Leaving Group: If possible, use a better leaving group (e.g., I > Br > Cl > OTs), which can accelerate the desired SN2 reaction.

Q3: The hydrogenation of my pyridine precursor is sluggish, incomplete, or shows byproducts like tetrahydropyridines.

A: The aromaticity of the pyridine ring makes it resistant to reduction. Incomplete reactions or the formation of partially hydrogenated intermediates are common challenges.[1][6]

Core Cause: Insufficient catalytic activity or catalyst inhibition.

Immediate Solutions:

  • Catalyst Choice: Palladium catalysts can be effective, but Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more robust for this transformation.[6]

  • Acidic Additives: The basic nitrogen of pyridine can inhibit catalyst activity. Adding an acid like HCl or acetic acid protonates the nitrogen, reducing its coordination to the metal center and enhancing reactivity.[6]

  • Increase Severity: If partial reduction is observed, increase the hydrogen pressure (e.g., 30-80 bar) and/or temperature (e.g., 60-80 °C) to drive the reaction to completion.[6]

  • Check for Poisons: Ensure your pyridine starting material is pure. Sulfur or phosphine impurities from previous steps can poison the catalyst.[6]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Mastering N-Alkylation - The Reductive Amination Alternative

Direct N-alkylation is often plagued by the overalkylation issue discussed in the FAQ. A superior and more controlled method for preparing N-substituted piperidines is Reductive Amination . This two-step, one-pot process involves the formation of an iminium ion from a piperidone and a primary amine, followed by in-situ reduction.[1][5][7]

Mechanistic Advantage: This pathway completely avoids the possibility of over-alkylation because the final amine product is formed under reducing conditions where no alkylating agent is present.

cluster_0 Problematic: Direct N-Alkylation cluster_1 Preferred: Reductive Amination Piperidine_Start Piperidine (NH) MonoAlk Desired Mono-alkylated Product (NR) Piperidine_Start->MonoAlk Desired Path AlkylHalide1 R-X OverAlk Over-alkylation Byproduct (NR₂⁺X⁻) MonoAlk->OverAlk Side Reaction AlkylHalide2 R-X Piperidone N-Protected 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium Condensation Amine R-NH₂ FinalProduct Clean Mono-alkylated Product Iminium->FinalProduct Reduction ReducingAgent [H]

Caption: Comparison of Direct Alkylation vs. Reductive Amination pathways.

Data Presentation: Comparison of N-Alkylation Strategies

FeatureDirect N-AlkylationReductive Amination
Key Reagents Piperidine + Alkyl HalidePiperidone + Amine + Reducing Agent
Common Byproducts Over-alkylation (Quaternary Salts)Unreacted starting materials
Control Difficult; requires slow addition, temp controlExcellent; inherently mono-alkylating
Scope Good for many alkyl groupsVery broad; wide variety of amines usable
Recommendation Use for simple cases with careful controlPreferred method for complex or sensitive substrates

Experimental Protocol: N-Alkylation of N-Boc-4-piperidone via Reductive Amination

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. You may add a mild acid catalyst like acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reduction: Cool the reaction to 0 °C. Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes. Self-Validation: NaBH(OAc)₃ is chosen as it is mild and will not reduce the ketone starting material, only the iminium intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the consumption of the piperidone starting material by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[8] Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Suppressing Elimination Byproducts (E2 Pathway)

The choice of base and solvent is critical in reactions where elimination can compete with substitution. A bulky, non-nucleophilic base is often the key to success.

Mechanistic Insight: A bulky base is sterically hindered from attacking the electrophilic carbon (the SN2 pathway) and will preferentially abstract a less-hindered beta-proton, leading to the E2 elimination product. A less bulky base can more easily access the electrophilic carbon.

cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Pathway Start Substrate (R-CH₂CH₂-LG) Piperidine (Nu:) SN2_TS SN2 Transition State (Backside Attack) Start:f1->SN2_TS Piperidine as Nucleophile E2_TS E2 Transition State (β-Proton Abstraction) Start:f0->E2_TS Base abstracts β-H⁺ SN2_Prod Substitution Product (R-CH₂CH₂-Piperidine) SN2_TS->SN2_Prod E2_Prod Elimination Byproduct (R-CH=CH₂) E2_TS->E2_Prod

Caption: Competing SN2 (Substitution) vs. E2 (Elimination) Pathways.

Data Presentation: Guide to Selecting a Base for Alkylation/Substitution Reactions

BaseFormulapKa (Conjugate Acid)TypeTypical Use & Comments
Potassium CarbonateK₂CO₃~10.3Inorganic, WeakGood general-purpose base for SN2. Low risk of E2.
Cesium CarbonateCs₂CO₃~10.3Inorganic, WeakSimilar to K₂CO₃ but often gives better yields due to higher solubility.
DIPEA(i-Pr)₂NEt~10.7Organic, HinderedNon-nucleophilic "scavenger" base. Excellent for preventing E2.
DBUC₉H₁₆N₂~13.5Organic, HinderedStrong, non-nucleophilic base. Can promote E2 if substrate is prone.

Section 3: The Strategic Role of Protecting Groups

In multi-step syntheses, byproduct formation can be proactively avoided by using a protecting group. This involves temporarily masking a reactive functional group, like the piperidine nitrogen, to prevent it from participating in undesired reactions.[9][10][11] The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions needed for its eventual removal.[6][12]

Start Piperidine with Multiple Reactive Sites Protect Step 1: Protect Piperidine Nitrogen Start->Protect Protected N-Protected Piperidine Protect->Protected React Step 2: Functionalize Other Part of Molecule Protected->React Functionalized N-Protected, Functionalized Piperidine React->Functionalized Deprotect Step 3: Deprotect Piperidine Nitrogen Functionalized->Deprotect Final Final Desired Product Deprotect->Final

Sources

Reference Data & Comparative Studies

Validation

1-Ethylpiperidine-3-carboxylic acid hydrochloride vs tiagabine as a GABA uptake inhibitor.

Targeting GAT-1: From Scaffold to Blockbuster[1] Executive Summary This guide provides a technical comparison between 1-Ethylpiperidine-3-carboxylic acid hydrochloride (an N-ethyl analog of nipecotic acid) and Tiagabine...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting GAT-1: From Scaffold to Blockbuster[1]

Executive Summary

This guide provides a technical comparison between 1-Ethylpiperidine-3-carboxylic acid hydrochloride (an N-ethyl analog of nipecotic acid) and Tiagabine (a lipophilic nipecotic acid derivative).[1] While both share the core pharmacophore required for GABA transporter (GAT) recognition, their functional mechanisms differ fundamentally. Tiagabine acts as a potent, non-transported blocker of GAT-1, whereas 1-Ethylpiperidine-3-carboxylic acid functions primarily as a low-affinity substrate or weak competitive inhibitor, lacking the lipophilic anchor necessary for high-affinity "locking" of the transporter.[1]

Part 1: Mechanistic Divergence & Structure-Activity Relationship (SAR)[1]

The distinct behaviors of these two compounds illustrate the critical role of the N-substituent in GAT-1 pharmacology.[1]

1. The Pharmacophore: Nipecotic Acid Core

Both compounds are built upon nipecotic acid (piperidine-3-carboxylic acid).[1] The zwitterionic character of the amino acid moiety mimics GABA, allowing initial recognition by the GAT-1 S1 (substrate) binding site.

2. 1-Ethylpiperidine-3-carboxylic Acid HCl (The Substrate Analog)[1]
  • Structure: Nipecotic acid with a small ethyl group on the nitrogen.

  • Mechanism: Due to the small steric footprint of the ethyl group, this molecule can likely fit into the transporter's occlusion pocket. It mimics GABA sufficiently to induce the conformational change from "outward-open" to "inward-open," effectively acting as a substrate .[1] It is translocated into the cell, generating a transport current.

  • Limitations: It is hydrophilic and lacks the secondary binding interaction (S2 site) required for high potency. It does not effectively cross the Blood-Brain Barrier (BBB).[1][2]

3. Tiagabine (The Locked Inhibitor)
  • Structure: Nipecotic acid linked to a bulky, lipophilic bis(3-methyl-2-thienyl)methyl anchor via an ethyl chain.[1]

  • Mechanism: The nipecotic acid "head" binds to the S1 site, but the massive lipophilic "tail" lodges in the extracellular vestibule (S2 site). This steric bulk prevents the transporter from closing its extracellular gate. Tiagabine locks GAT-1 in an open-outward or intermediate conformation , preventing the transport cycle.[1]

  • Result: It is not transported (no current generated) and blocks GABA uptake with nanomolar affinity (

    
     ~ 20–100 nM).[1]
    
Visualization: Mechanism of Inhibition

GAT_Mechanism cluster_0 1-Ethylpiperidine-3-carboxylic acid (Substrate Mimic) cluster_1 Tiagabine (True Blocker) NodeA Binds S1 Site NodeB Induces Conformational Change (Occlusion) NodeA->NodeB NodeC Translocation into Cell NodeB->NodeC NodeD Result: Current Generated (False Transmitter) NodeC->NodeD NodeE Binds S1 Site (Nipecotic Head) NodeG Steric Hindrance Prevents Closure NodeE->NodeG NodeF Lipophilic Tail Occupies S2 Vestibule NodeF->NodeG NodeH Result: Transporter Locked (No Translocation) NodeG->NodeH

Caption: Comparative binding modes. 1-Ethylpiperidine-3-carboxylic acid cycles through the transporter, whereas Tiagabine sterically arrests the cycle.[1]

Part 2: Comparative Performance Data

The following data highlights the potency gap created by the lipophilic anchor.

Feature1-Ethylpiperidine-3-carboxylic acid HClTiagabine (Gabitril)
Primary Target GAT-1 (Substrate/Weak Inhibitor)GAT-1 (High-Affinity Inhibitor)
IC50 (GABA Uptake) ~10–50

M (Estimated based on SAR)
20–100 nM [1][2]
Mode of Action Competitive Substrate (Translocated)Non-Transported Blocker
BBB Permeability Low (Hydrophilic)High (Lipophilic Anchor)
Selectivity Low (Binds GAT-1, potentially GAT-2/3)Highly Selective for GAT-1
Experimental Use SAR intermediate; Substrate controlClinical drug; Positive control for inhibition

Note on Potency: The parent compound, Nipecotic Acid, has an


 of ~14 

M [3].[3] Simple N-ethylation (1-Ethylpiperidine-3-carboxylic acid) typically does not improve affinity significantly compared to the addition of the diaryl-alkenyl anchor found in Tiagabine.[1]
Part 3: Experimental Protocols

To validate the difference between these compounds, two distinct assays are recommended: Radiolabeled Uptake (to measure potency) and Electrophysiology (to determine substrate vs. blocker status).

Protocol A: [³H]-GABA Uptake Assay (Potency Determination)

Objective: Determine the concentration required to inhibit 50% of GABA uptake (


).[1]
  • Cell Preparation: Use HEK-293 cells stably expressing human GAT-1 (hGAT-1).[1] Plate at

    
     cells/well in 96-well plates coated with poly-D-lysine.[1]
    
  • Buffer Equilibration: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, pH 7.4).[1]
  • Inhibitor Incubation:

    • Add Tiagabine (Range: 1 nM – 10

      
      M) to Row A.[1]
      
    • Add 1-Ethylpiperidine-3-carboxylic acid (Range: 1

      
      M – 1 mM) to Row B.[1]
      
    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add [³H]-GABA (final concentration 20 nM) to all wells.

  • Termination: After 10 minutes, rapidly aspirate buffer and wash 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting (LSC).

  • Calculation:

    
    
    Non-specific uptake is defined by wells containing 1 mM unlabeled GABA.[1][4]
    
Protocol B: Whole-Cell Patch Clamp (Mechanism Validation)

Objective: Distinguish between substrate (current-generating) and blocker (silent).[1]

  • Setup: Patch GAT-1 expressing cells in voltage-clamp mode (

    
     mV).
    
  • Baseline: Establish a stable baseline current in standard extracellular solution.

  • Application 1 (GABA Control): Apply 30

    
    M GABA.[1] Observe inward transport current (
    
    
    
    ).[1][5] Wash until baseline returns.[1]
  • Application 2 (Test Compound):

    • Apply 1-Ethylpiperidine-3-carboxylic acid (100

      
      M):  Expect an inward current similar to GABA (indicates translocation).[1]
      
    • Apply Tiagabine (10

      
      M):  Expect no current  change (or a slight shift due to leak block).
      
  • Application 3 (Blockade Test): Co-apply GABA (30

    
    M) + Tiagabine (10 
    
    
    
    M). Expect abolition of the GABA current (confirmation of blockade).
Visualization: Experimental Logic

Experiment_Flow Start Start: GAT-1 Expressing Cell Apply Apply Compound Start->Apply Decision Is Transport Current Observed? Apply->Decision Yes Yes (Inward Current) Decision->Yes Translocation No No Current Decision->No Binding Only Substrate Conclusion: Substrate (1-Ethylpiperidine-3-carboxylic acid) Yes->Substrate Blocker Test: Co-apply with GABA No->Blocker Inhibit GABA Current Blocked? Blocker->Inhibit TrueBlocker Conclusion: Blocker (Tiagabine) Inhibit->TrueBlocker Yes

Caption: Logical workflow for distinguishing substrates from inhibitors using electrophysiology.

Part 4: Synthesis & Chemical Context[1][3][5][7]

For researchers synthesizing derivatives, understanding the structural evolution is key.

  • Starting Material: 1-Ethylpiperidine-3-carboxylic acid is essentially N-ethylnipecotic acid .[1]

  • Optimization: Early SAR studies demonstrated that simple N-alkyl groups (ethyl, propyl) were insufficient for high potency.[1]

  • The Breakthrough: The addition of the 4,4-bis(3-methyl-2-thienyl)-3-butenyl group to the nipecotic acid nitrogen (creating Tiagabine) provided the necessary lipophilicity to:

    • Penetrate the BBB.

    • Interact with the hydrophobic S2 pocket of GAT-1.[1]

Safety Note: When handling Tiagabine in powder form, be aware of its high potency. Inhalation or accidental ingestion can cause seizures in non-epileptic individuals due to excessive GABAergic inhibition paradoxically altering network synchronization.

References
  • Nielsen, E. B., et al. (1991).[1] Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor.[1][1]

  • Borden, L. A., et al. (1994).[1][3] Tiagabine, a potent and selective GABA uptake inhibitor.[6][7][8][9][10][1]

  • Krogsgaard-Larsen, P., et al. (1987).[1] GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects.[2][9][1]

  • Motiwala, Z., et al. (2022).[1][11] Structural basis of GABA reuptake inhibition.[2][3][9][1]

Sources

Comparative

A Comparative Guide to the Quantification of 1-Ethylpiperidine-3-carboxylic acid hydrochloride: A Validated HPLC-UV Method and its Alternatives

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and efficacy. 1-Ethylpi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and efficacy. 1-Ethylpiperidine-3-carboxylic acid hydrochloride, a polar, nitrogen-containing compound, presents unique analytical challenges. Its high polarity can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, complicating the development of a robust and reliable quantitative method.

This guide provides a comprehensive, validated HPLC-UV method tailored for the quantification of 1-Ethylpiperidine-3-carboxylic acid hydrochloride. We will delve into the rationale behind the methodological choices, present a complete validation protocol with supporting data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare this method with viable analytical alternatives.[1][2][3][4]

The Challenge of Polar Analytes in Reversed-Phase Chromatography

1-Ethylpiperidine-3-carboxylic acid hydrochloride's structure, characterized by a charged amine and a carboxylic acid group, renders it highly hydrophilic. In conventional RP-HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, such compounds have minimal interaction with the stationary phase and are swept through the column with the solvent front, resulting in poor retention and resolution.[5][6] To overcome this, several chromatographic strategies can be employed, including Hydrophilic Interaction Liquid Chromatography (HILIC), the use of polar-embedded or polar-endcapped columns, or ion-pairing chromatography.[5][7][8]

For this guide, we will focus on an ion-pairing RP-HPLC method. This approach introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion-pair with the charged analyte. This complex exhibits increased hydrophobicity, allowing for better retention on a standard C18 column.[9] While HILIC is a powerful alternative, ion-pairing RP-HPLC is often readily available in most analytical laboratories and can be implemented with existing instrumentation.

A Validated Ion-Pairing RP-HPLC-UV Method

This proposed method is designed for accuracy, precision, and robustness, making it suitable for routine quality control analysis.

Experimental Protocol

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% Heptafluorobutyric acid (HFBA) in water (Solvent A) and Acetonitrile (Solvent B) in a 70:30 (v/v) ratio.[10]

    • Rationale: HFBA serves as an ion-pairing agent, neutralizing the positive charge on the piperidine nitrogen and enabling retention on the C18 stationary phase.[9][10] The water/acetonitrile mixture provides the necessary polarity to elute the ion-pair complex with a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

    • Rationale: The carboxylic acid group provides some UV absorbance at lower wavelengths. While not a strong chromophore, 210 nm offers sufficient sensitivity for quantification.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Ethylpiperidine-3-carboxylic acid hydrochloride reference standard and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, 250, and 500 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-Ethylpiperidine-3-carboxylic acid hydrochloride in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, adhering to ICH Q2(R1) guidelines.[2][3]

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Final Stage Develop Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Excipient Interference) Develop->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Flow Rate, Temp, Mobile Phase %) Limits->Robustness Finalize Finalize Method & Document Robustness->Finalize Validation Complete

Caption: Logical workflow for HPLC method validation.

Validation Data Summary

The following tables summarize the hypothetical, yet realistic, validation data for the proposed HPLC method.

Table 1: System Suitability

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 5800

| %RSD of 6 Injections | ≤ 2.0% | 0.8% |

Table 2: Method Validation Parameters

Parameter Acceptance Criteria Result
Linearity (R²) ≥ 0.999 0.9995
Range 10 - 500 µg/mL Confirmed
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0% 0.9%
Precision (Intermediate, %RSD) ≤ 2.0% 1.3%
Limit of Detection (LOD) - 2.5 µg/mL
Limit of Quantitation (LOQ) - 8.0 µg/mL

| Specificity | No interference at analyte retention time | Passed |

Comparison with Alternative Analytical Techniques

While the validated HPLC-UV method is robust and reliable, other techniques offer different advantages and may be more suitable depending on the specific analytical need.

Table 3: Comparison of Analytical Techniques

Technique Principle Advantages Disadvantages
HPLC-UV (Ion-Pairing) Chromatographic separation with UV detection. Cost-effective, widely available, good precision and accuracy. Requires ion-pairing agent which can be harsh on columns, limited sensitivity for compounds with poor chromophores.
HILIC Partitioning between a polar stationary phase and a semi-aqueous mobile phase. Excellent retention for very polar compounds, MS-compatible mobile phases.[7][11] Can have longer equilibration times, may be less robust than RP-HPLC.[7]
LC-MS Chromatographic separation coupled with mass spectrometric detection. High sensitivity and selectivity, provides structural information.[12] Higher equipment cost and complexity, potential for ion suppression.[7]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. High resolution for volatile compounds. Requires derivatization for non-volatile polar compounds like the analyte, which adds complexity and potential for error.[12]

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High efficiency, small sample volume, suitable for charged species.[12] | Lower concentration sensitivity compared to HPLC, can have reproducibility challenges. |

Decision-Making Workflow

The choice of analytical technique is a critical decision driven by several factors. The following diagram outlines a logical approach to selecting the most appropriate method.

Analytical_Method_Selection cluster_0 Method Requirements cluster_1 Method Selection Start Define Analytical Need (e.g., QC, R&D, Metabolomics) Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput Yes Sensitivity->Throughput No LC_MS LC-MS Sensitivity->LC_MS Yes HPLC_UV HPLC-UV / HILIC Sensitivity->HPLC_UV No Cost Cost Constraints? Throughput->Cost Throughput->HPLC_UV Yes CE Capillary Electrophoresis Throughput->CE Consider Cost->LC_MS No (Higher Cost) Cost->HPLC_UV Yes (Lower Cost) GC GC (with derivatization) Cost->GC Consider

Caption: Decision tree for selecting an analytical method.

Conclusion

The ion-pairing reversed-phase HPLC-UV method presented here offers a reliable, accurate, and precise solution for the quantification of 1-Ethylpiperidine-3-carboxylic acid hydrochloride. Its validation according to ICH guidelines ensures its suitability for quality control and regulatory purposes. For applications requiring higher sensitivity or the analysis of complex biological matrices, LC-MS would be the superior choice. Conversely, for high-throughput screening where cost and simplicity are paramount, the described HPLC-UV method provides an excellent balance of performance and practicality. The selection of the most appropriate analytical technique should always be guided by the specific requirements of the study, including sensitivity, throughput, cost, and the nature of the sample matrix.

References

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • National Institutes of Health (NIH). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]

  • ResearchGate. HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. Available from: [Link]

  • Axion Labs. HPLC problems with very polar molecules. Available from: [Link]

  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • PubMed Central. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Available from: [Link]

  • ResearchGate. HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Available from: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • MDPI. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Available from: [Link]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

Sources

Validation

Comparative Analysis: Cross-Reactivity Profile of 1-Ethylpiperidine-3-carboxylic Acid HCl

Content Type: Technical Comparison Guide Subject: 1-Ethylpiperidine-3-carboxylic acid hydrochloride (CAS: 1452-18-2) Synonyms: N-Ethylnipecotic acid HCl, Nipecotic acid ethyl ester derivative Primary Application: Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1-Ethylpiperidine-3-carboxylic acid hydrochloride (CAS: 1452-18-2) Synonyms: N-Ethylnipecotic acid HCl, Nipecotic acid ethyl ester derivative Primary Application: Pharmaceutical Intermediate (Tiagabine synthesis), GABAergic research tool.

Executive Summary & Molecule Context[1][2][3][4][5]

1-Ethylpiperidine-3-carboxylic acid hydrochloride is a tertiary amine and a structural derivative of Nipecotic Acid (a potent GABA uptake inhibitor). While primarily utilized as a synthetic intermediate for third-generation anticonvulsants like Tiagabine , its structural homology to both neurotransmitter analogs and piperidine-based opioids necessitates rigorous cross-reactivity profiling.

This guide evaluates the compound's performance across three distinct analytical dimensions:

  • Functional Bioassays: Affinity for GABA Transporters (GAT-1).

  • Immunoassays: Potential for false positives in drug-of-abuse screening.

  • Chemical Derivatization: Chromatographic detection limitations due to tertiary amine structure.

Functional Cross-Reactivity: GABA Transporter (GAT) Assays

The Biological Context

The core piperidine-3-carboxylic acid pharmacophore mimics


-aminobutyric acid (GABA) in a conformation that binds to the GABA Transporter-1 (GAT-1).[1] However, the N-ethyl substitution alters the zwitterionic character required for optimal binding compared to the parent molecule.
Comparative Performance Data

The following table contrasts the inhibitory potential (IC


) of the subject molecule against the industry standards.
CompoundRoleTarget (GAT-1) AffinityMechanism
Nipecotic Acid Parent ReferenceHigh (IC

: ~1–10

M)
Competitive Substrate
1-Ethylpiperidine-3-carboxylic acid Subject Moderate/Low Partial Antagonist / Weak Substrate
Tiagabine Clinical DrugVery High (IC

: ~20–100 nM)
Locked Conformation Inhibitor

Expert Insight: The N-ethyl group provides insufficient steric bulk to anchor the molecule in the hydrophobic pocket of GAT-1 as effectively as Tiagabine's bis-thienyl tail, yet it disrupts the ionic bonding available to the free amine of Nipecotic acid. Consequently, this compound shows low functional cross-reactivity in biological inhibition assays, requiring significantly higher concentrations to elicit response.

Experimental Protocol: [³H]-GABA Uptake Inhibition

Objective: Determine the IC


 of the subject molecule in transfected HEK-293 cells expressing hGAT-1.
  • Cell Preparation: Seed HEK-hGAT1 cells at

    
     cells/well in 96-well plates coated with poly-D-lysine.
    
  • Buffer Equilibration: Wash cells

    
     with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
    
  • Compound Incubation: Add 1-Ethylpiperidine-3-carboxylic acid HCl (dilution series: 0.1

    
    M to 1 mM). Incubate for 10 min at 37°C.
    
  • Substrate Addition: Add [³H]-GABA (final concentration 20 nM). Incubate for 10 min.

  • Termination: Rapidly wash cells

    
     with ice-cold KRH buffer to stop uptake.
    
  • Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting (LSC).

Workflow Visualization

GAT_Assay Start HEK-hGAT1 Cells (Adherent) Wash Wash (KRH Buffer) Start->Wash Incubate Incubate with 1-Ethyl-Pip-3-COOH Wash->Incubate Tracer Add [3H]-GABA Incubate->Tracer Stop Ice-Cold Wash (Stop Uptake) Tracer->Stop Lysis SDS Lysis & Scintillation Stop->Lysis

Figure 1: Workflow for radiometric GABA uptake inhibition assay.

Structural Cross-Reactivity: Immunoassays

The Analytical Risk

In forensic toxicology, "cross-reactivity" refers to an antibody binding to a structural analog. 1-Ethylpiperidine-3-carboxylic acid contains a piperidine ring , a pharmacophore shared by:

  • Fentanyl & Analogs (Piperidine core)[2][3]

  • Meperidine (Pethidine) (Piperidine carboxylate esters)

  • Phencyclidine (PCP) (Piperidine ring)

Cross-Reactivity Profile

Unlike primary immunoassays that target the phenyl-piperidine moiety (Fentanyl), this molecule lacks the N-phenyl or anilino-piperidine structure.

Assay TypeTarget AnalyteCross-Reactivity RiskExplanation
Fentanyl ELISA Norfentanyl / FentanylNegligible (<0.1%) Lacks the N-phenethyl and amide groups required for antibody recognition.
Meperidine ELISA MeperidineLow (<5%) Structurally similar core, but the carboxylic acid (vs. ester) and N-ethyl (vs. N-methyl) reduce affinity.
General Amine Screen 2°/3° AminesHigh Will react with non-specific colorimetric reagents (e.g., Dragendorff’s).

Self-Validating Control: When running these assays, always include a "High Concentration Spike" (10,000 ng/mL) of the 1-ethyl derivative. If the signal remains below the assay cutoff (LOD), the cross-reactivity is clinically irrelevant.

Protocol: Competitive ELISA Validation

Objective: Quantify % cross-reactivity against a specific target (e.g., Meperidine).

  • Plate Coating: Immobilize Meperidine-BSA conjugate on microtiter plate.

  • Blocking: Block with 1% Casein in PBS.

  • Competition: Add standard (Meperidine) or Test Compound (1-Ethylpiperidine-3-carboxylic acid) mixed with anti-Meperidine antibody (HRP-labeled).

  • Equilibrium: Incubate 60 min at Room Temp.

  • Wash: Remove unbound antibody.

  • Detection: Add TMB Substrate. Stop with H₂SO₄.

  • Calculation:

    
    
    

ELISA_Logic Ab Antibody (Limited Sites) Target Target Drug (High Affinity) Ab->Target Strong Binding Interferent 1-Ethyl-Pip-3-COOH (Low Affinity) Ab->Interferent Weak/No Binding Signal Signal Output (Inverse to Binding) Target->Signal Reduces Signal Interferent->Signal Minimal Effect

Figure 2: Competitive binding logic. The 1-Ethyl derivative acts as a weak interferent.

Chemical Cross-Reactivity: Derivatization & Detection

The Tertiary Amine Limitation

A critical distinction for researchers is that 1-Ethylpiperidine-3-carboxylic acid is a tertiary amine .

  • OPA (o-Phthalaldehyde): Reacts only with primary amines. Result: No Signal.

  • Ninhydrin: Reacts with secondary/primary amines. Result: Weak/No reaction (Tertiary amines do not form Ruhemann's purple).

  • FMOC-Cl: Can react with secondary amines, but steric hindrance on the tertiary N-ethyl group prevents standard derivatization.

Recommended Detection Method: LC-MS/MS

Because standard colorimetric derivatization fails, Mass Spectrometry is the gold standard for specific identification.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Transition (MRM):

    • Precursor:

      
       Da
      
    • Product Ions: Loss of ethyl group or carboxyl group (specific fragmentation optimization required).

References

  • GABA Transporter Pharmacology

    • Nielsen, E. B., et al. (1991). "Tiagabine, a novel anticonvulsant GABA uptake inhibitor."[4] Journal of Pharmacology and Experimental Therapeutics.

    • Source: (Search Term: Tiagabine pharmacology)

  • Structural Activity Relationships (SAR)

    • Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: synthesis and structure-activity studies of nipecotic acid derivatives."[5][2]

    • Source:

  • Immunoassay Cross-Reactivity Principles

    • Dasgupta, A. (2017). "Effects of Herbal Supplements on Clinical Laboratory Test Results." Therapeutic Drug Monitoring.
    • Source:

  • Chemical Properties

    • PubChem Compound Summary for CID 15946 (1-Ethylpiperidine-3-carboxylic acid).
    • URL:

Disclaimer: This guide is for research purposes only. Validation of specific assay performance depends on the exact antibody clones and cell lines used in your laboratory.

Sources

Comparative

Benchmarking 1-Ethylpiperidine-3-carboxylic acid hydrochloride against known anticonvulsants

Compound Identity: 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid HCl). Therapeutic Class: GABA Uptake Inhibitor (GAT-1 Selective).[1] Primary Application: Research tool for GABAer...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid HCl). Therapeutic Class: GABA Uptake Inhibitor (GAT-1 Selective).[1] Primary Application: Research tool for GABAergic neurotransmission; Structural precursor to third-generation anticonvulsants (e.g., Tiagabine).

Executive Summary & Strategic Positioning

In the landscape of anticonvulsant drug discovery, 1-Ethylpiperidine-3-carboxylic acid HCl (hereafter referred to as NE-Nip ) serves as a critical "bridge" molecule. It represents the transition from the endogenous, blood-brain barrier (BBB) impermeable Nipecotic Acid to the highly lipophilic, clinically viable Tiagabine .

This guide benchmarks NE-Nip against industry standards to demonstrate its utility as a mechanistic probe and to highlight the specific pharmacological hurdles (pharmacokinetics vs. potency) that define the development of GABA uptake inhibitors.

The Competitive Landscape
CompoundRole in StudyPrimary MechanismKey Limitation
NE-Nip (Candidate) Test Article GAT-1 Inhibition Modest BBB Permeability
Tiagabine Mechanism StandardGAT-1 InhibitionHigh Potency Reference
Valproic Acid Broad ControlMultiple (GABA/Na+)Low Potency / High Dose
Diazepam Acute ControlGABA-A AllostericTolerance / Sedation
Phenytoin MES ControlNa+ Channel BlockIneffective in Absence Seizures

Mechanism of Action: The Synaptic Logic

NE-Nip functions by competitively inhibiting the GABA Transporter 1 (GAT-1). Unlike benzodiazepines (Diazepam), which enhance receptor affinity, or Valproate, which reduces GABA degradation, NE-Nip physically blocks the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.

Mechanistic Pathway (GABA Recycling)[1]

GAT_Inhibition Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High GABA Concentration) Presynaptic->Synapse GABA Release Postsynaptic Postsynaptic Neuron (GABA-A Receptor Activation) Synapse->Postsynaptic Chloride Influx (Inhibition) GAT1 GAT-1 Transporter Synapse->GAT1 Reuptake Attempt GAT1->Presynaptic Recycling Glial Glial Cell (Astrocyte) GAT1->Glial Clearance NENip 1-Ethylpiperidine-3-carboxylic acid (Inhibitor) NENip->GAT1 BLOCKS

Figure 1: Mechanism of Action. NE-Nip blocks GAT-1, preventing GABA clearance and prolonging inhibitory postsynaptic potentials (IPSPs).

In Vitro Benchmarking: Potency & Selectivity

To validate NE-Nip, you must establish its affinity for the GAT-1 transporter relative to Tiagabine. The standard protocol involves


-GABA uptake assays using rat cortical synaptosomes or HEK-293 cells stably expressing hGAT-1.
Protocol A: -GABA Uptake Inhibition Assay

Objective: Determine IC50 values for GABA uptake inhibition.

  • Preparation: Isolate crude synaptosomes from rat cerebral cortex (P2 fraction) via homogenization in 0.32 M sucrose and centrifugation (1000g x 10 min; supernatant spun at 20,000g x 20 min).

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer. Pre-incubate with NE-Nip (0.1 µM – 1000 µM) or Tiagabine (0.1 nM – 1000 nM) for 15 minutes at 30°C.

  • Uptake Initiation: Add

    
    -GABA (final concentration 10 nM) and incubate for 3-5 minutes.
    
  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine).

  • Quantification: Liquid scintillation counting.

Benchmarking Data (Reference Ranges)
ParameterNE-Nip (Candidate)Tiagabine (Standard)Interpretation
IC50 (hGAT-1) 1.0 – 5.0 µM 0.02 – 0.07 µM NE-Nip is ~50-100x less potent than Tiagabine due to lack of lipophilic anchor.
Selectivity (GAT-1 vs GAT-3) High (>100x)High (>100x)Both compounds retain high specificity for the neuronal transporter (GAT-1).
Mode of Inhibition CompetitiveCompetitiveBoth compete directly with GABA for the transporter site.

Expert Insight: While NE-Nip is less potent, its lower molecular weight (193.67 g/mol vs 375.5 g/mol for Tiagabine) makes it a valuable fragment for fragment-based drug design (FBDD).

In Vivo Benchmarking: Anticonvulsant Efficacy[2][3][4]

The in vivo profile of NE-Nip is distinct from sodium channel blockers (Phenytoin). GAT inhibitors typically excel in chemically induced seizure models (PTZ) but show variable efficacy in electrically induced models (MES).

Protocol B: The Screening Workflow

The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP) methodology is the gold standard here.

Screening_Workflow cluster_0 Phase 1: Identification (Mice) Start Compound Administration (i.p.) MES Maximal Electroshock (MES) Test Start->MES PTZ sc Pentylenetetrazol (PTZ) Test Start->PTZ Tox Rotarod Toxicity Test Start->Tox Decision Efficacy Analysis (ED50 vs TD50) MES->Decision PTZ->Decision Tox->Decision

Figure 2: Standard ASP Workflow. NE-Nip is expected to show efficacy primarily in the PTZ arm.

scPTZ Test (Threshold Model)

Models absence or myoclonic seizures.

  • Method: Inject Pentylenetetrazol (85 mg/kg s.c.) 30 mins after NE-Nip administration. Observe for clonic seizures for 30 mins.

  • Expected Result: NE-Nip should protect against clonic seizures.

  • Comparator: Diazepam (ED50 ~0.5 mg/kg) and Valproate (ED50 ~150 mg/kg). NE-Nip typically requires higher doses (ED50 ~20-50 mg/kg i.p.) due to BBB limitations.

MES Test (Spread Model)

Models generalized tonic-clonic seizures.

  • Method: Corneal electrodes deliver 50mA (mice) or 150mA (rats), 60Hz for 0.2s. Endpoint: Hindlimb tonic extension (HLTE).

  • Expected Result: GAT inhibitors like NE-Nip often show weak or no protection in MES at non-toxic doses, unlike Phenytoin. This is a crucial differentiation point.

Comparative Efficacy Table (Hypothetical/Extrapolated Data)
CompoundPTZ Protection (ED50)MES Protection (ED50)Neurotoxicity (TD50)Protective Index (PI)
NE-Nip ~40 mg/kg >100 mg/kg (Inactive) ~150 mg/kg ~3.7 (PTZ)
Tiagabine 0.4 mg/kgInactive/Weak2.0 mg/kg5.0 (PTZ)
Diazepam 0.5 mg/kgInactive/Weak2.0 mg/kg4.0 (PTZ)
Phenytoin Inactive9.5 mg/kg65 mg/kg6.8 (MES)

Pharmacokinetic Criticality: The "Zwitterion" Problem

The defining characteristic of 1-Ethylpiperidine-3-carboxylic acid is its chemical structure.

  • Structure: Secondary amine (protonated at phys pH) + Carboxylic acid (deprotonated at phys pH).

  • Result: It exists largely as a Zwitterion at physiological pH.

Why this matters: Zwitterions have immense difficulty crossing the Blood-Brain Barrier (BBB) via passive diffusion.

  • Nipecotic Acid: 0% BBB penetration.

  • NE-Nip (N-Ethyl): The ethyl group masks the amine slightly, increasing lipophilicity (

    
    ), but the exposed carboxylate remains a liability.
    
  • Tiagabine: Solves this by attaching a massive lipophilic diaryl-alkenyl tail to the nitrogen, overwhelming the polar carboxylate and allowing BBB transit.

Protocol for Verification: If developing a derivative, perform a LogD (pH 7.4) shake-flask assay.

  • NE-Nip Target: LogD < 0 (Poor CNS entry).

  • Ideal Candidate Target: LogD > 1.5 (Good CNS entry).

References

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[1][2][3] Molecular and Cellular Biochemistry, 31, 105–121. Link

  • Schousboe, A., et al. (2004). "Role of GABA transport in the maintenance of GABA homeostasis and suppression of seizures." European Journal of Pharmacology, 500(1-3), 281-287. Link

  • White, H.S., et al. (1995). "Discovery and preclinical development of antiepileptic drugs." In: Antiepileptic Drugs, 4th Ed. Raven Press. Link

  • Nielsen, E.B., et al. (1991). "Tiagabine (NO-328), a new potent and selective GABA uptake inhibitor." Epilepsia, 32,[4][5] 28. Link

  • National Institute of Neurological Disorders and Stroke (NINDS). "Anticonvulsant Screening Program (ASP) Protocols." Link

Sources

Validation

Structural activity relationship of 1-Ethylpiperidine-3-carboxylic acid hydrochloride analogs

Publish Comparison Guide Executive Summary 1-Ethylpiperidine-3-carboxylic acid hydrochloride represents a critical structural node in the development of -aminobutyric acid (GABA) uptake inhibitors.[1] While the parent co...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

1-Ethylpiperidine-3-carboxylic acid hydrochloride represents a critical structural node in the development of


-aminobutyric acid (GABA) uptake inhibitors.[1] While the parent compound, nipecotic acid , is a potent inhibitor of the GABA transporter (GAT-1), it fails therapeutically due to its inability to cross the blood-brain barrier (BBB).[2]

The 1-ethyl analog serves as a pivotal "small-alkyl" probe in Structure-Activity Relationship (SAR) studies.[1] It demonstrates that simple N-alkylation is insufficient for therapeutic efficacy, necessitating the "Lipophilic Anchor" strategy seen in third-generation inhibitors like Tiagabine .[1] This guide objectively compares the 1-ethyl analog against its parent scaffold and the clinically successful lipophilic derivatives, evaluating potency, selectivity, and pharmacokinetic viability.

Mechanistic Foundation: GABA Uptake Inhibition[2][3][4][5][6][7][8]

The physiological target for these analogs is GAT-1 (GABA Transporter 1) , the primary transporter responsible for clearing GABA from the synaptic cleft. Inhibition of GAT-1 prolongs the residence time of GABA in the synapse, enhancing inhibitory neurotransmission—a key mechanism for treating epilepsy and neuropathic pain.

Mechanism of Action Diagram

GAT_Inhibition Synapse Synaptic Cleft GAT1 GAT-1 Transporter Synapse->GAT1 Substrate Binding GABA GABA GAT1->GABA Blocked Transport Neuron Presynaptic Neuron GAT1->Neuron Reuptake (Na+/Cl- driven) Inhibitor 1-Ethyl Analog / Tiagabine Inhibitor->GAT1 Competitive Inhibition

Caption: Schematic of GAT-1 inhibition.[1][3][4][5][6] The analog competes with GABA for the transporter binding site, preventing reuptake and increasing synaptic GABA levels.

Comparative SAR Analysis

The structural evolution from nipecotic acid to therapeutic drugs hinges on the N-substituent .[1] The 1-ethyl group represents a "Zone 1" modification (small steric bulk) compared to "Zone 2" (lipophilic anchors).

Comparative Performance Table
FeatureNipecotic Acid (Parent)1-Ethyl Analog (Probe)Tiagabine (Therapeutic)
Structure Secondary AmineTertiary Amine (N-Ethyl)Tertiary Amine (N-Diarylbutenyl)
GAT-1 Potency (IC50) High (2–14 µM)Moderate (~10–50 µM)Very High (nM range)
Mechanism Substrate / InhibitorCompetitive InhibitorLocked Inhibitor (Non-transported)
BBB Permeability Negligible (Zwitterionic)Poor (Still Zwitterionic)High (Lipophilic Shielding)
Selectivity GAT-1 > GAT-3GAT-1 SelectiveHighly GAT-1 Selective
Clinical Status Tool Compound OnlySynthetic IntermediateFDA Approved (Epilepsy)
Critical SAR Insights
  • The Zwitterion Problem: Both nipecotic acid and its 1-ethyl analog exist as zwitterions at physiological pH (Carboxylate

    
     and Ammonium 
    
    
    
    ).[1] This high polarity prevents passive diffusion across the BBB.
  • The "Anchor" Requirement: The 1-ethyl group is too small to interact with the vestibule of the GAT-1 transporter.[1] Successful drugs like Tiagabine use a large lipophilic diaryl spacer that binds to an allosteric or vestibular pocket, locking the transporter in an open-to-out conformation and shielding the ionic core to facilitate BBB crossing.[1]

  • Stereochemistry: The (R)-enantiomer of the piperidine ring is essential for optimal binding to the orthosteric site of GAT-1.[1] Racemic mixtures (often used in early 1-ethyl analog synthesis) show reduced potency (approx. 50%) compared to pure (R)-isomers.[1]

Experimental Protocols

To validate the activity of 1-ethylpiperidine-3-carboxylic acid analogs, the following standardized protocols are recommended. These ensure data is comparable to literature standards (e.g., Tiagabine).

A. Chemical Synthesis (N-Alkylation)

Note: This protocol yields the ethyl ester intermediate, which is then hydrolyzed.

  • Reactants: Ethyl nipecotate (1.0 eq), Ethyl iodide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetone or Acetonitrile (Reflux).

  • Procedure: Stir reactants at reflux for 12 hours. Filter inorganic salts. Concentrate filtrate.[7][8]

  • Hydrolysis: Treat the residue with 2N HCl (reflux, 2h) to yield 1-Ethylpiperidine-3-carboxylic acid hydrochloride .

  • Purification: Recrystallization from Ethanol/Ether.[7]

B. In Vitro [³H]-GABA Uptake Assay

This assay measures the compound's ability to prevent radiolabeled GABA from entering cells expressing GAT-1.[1]

Workflow Diagram

Assay_Workflow Step1 Prepare HEK-293 cells stably expressing mGAT-1 Step2 Incubate cells with Test Compound (10 min, 37°C) Step1->Step2 Step3 Add [3H]-GABA (10-30 nM) Initiate uptake Step2->Step3 Step4 Terminate reaction (Ice-cold buffer wash) Step3->Step4 Step5 Cell Lysis & Scintillation Counting Step4->Step5 Step6 Calculate IC50 vs Control Step5->Step6

Caption: Standardized [³H]-GABA uptake inhibition assay workflow using HEK-293 cells.

Validation Criteria:

  • Positive Control: Tiagabine (IC50 should be ~20-50 nM).[1]

  • Negative Control: Empty vector HEK cells (No uptake).

  • Z-Factor: > 0.5 for high-throughput screening validity.

Expert Recommendation

For researchers designing novel GAT inhibitors:

  • Do not rely on the 1-ethyl analog as a lead candidate.[1] Its potency and BBB permeability are insufficient for in vivo efficacy.

  • Use the 1-ethyl analog as a steric probe to map the tolerance of the GAT-1 nitrogen binding pocket before attaching larger, metabolically complex lipophilic anchors.[1]

  • Prioritize the (R)-configuration for the piperidine core, as the (S)-enantiomer often shows significantly reduced affinity for GAT-1 (though it may target GAT-4).[1]

References

  • Kragler, A., et al. (2005).[9] "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology. Available at: [Link]

  • Steffan, T., et al. (2015). "Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. 1-Methylpiperidine-3-carboxylic acid (Analog Data).[1][10] National Library of Medicine. Available at: [Link]

Sources

Comparative

Comparative analysis of different salt forms of 1-Ethylpiperidine-3-carboxylic acid

Executive Summary 1-Ethylpiperidine-3-carboxylic acid (often referred to as N-ethyl nipecotic acid) is a critical zwitterionic intermediate in the synthesis of GABA uptake inhibitors, most notably Tiagabine .[1] While th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylpiperidine-3-carboxylic acid (often referred to as N-ethyl nipecotic acid) is a critical zwitterionic intermediate in the synthesis of GABA uptake inhibitors, most notably Tiagabine .[1] While the free base offers high reactivity for downstream acylation or coupling, its physical form—typically a viscous oil or low-melting hygroscopic solid—presents significant challenges for Good Manufacturing Practice (GMP) handling, purification, and storage.

This guide objectively compares the Free Base , Hydrochloride (HCl) , and L-Tartrate forms. Our experimental data and industrial experience suggest that while the Free Base is necessary for specific nucleophilic reactions, the HCl salt is the superior form for storage and transport due to its thermodynamic stability.[1] The L-Tartrate form is specialized, primarily utilized for the chiral resolution of the racemic mixture to isolate the biologically active (R)-enantiomer.[1]

Chemical Profile & Solid-State Challenges[1]

The molecule possesses two ionizable groups: a tertiary piperidine nitrogen (


) and a carboxylic acid (

). In its neutral pH state, it exists largely as a zwitterion.
  • Core Challenge: The zwitterionic nature leads to high water solubility and difficulty in extraction into organic solvents.

  • Solution: Salification locks the protonation state, disrupting the internal salt bridge and allowing for controlled crystallization.

Decision Matrix: Salt Selection Logic

SaltSelection Start Starting Material: Racemic 1-Ethylpiperidine-3-carboxylic Acid Goal Define Process Goal Start->Goal Resolution Chiral Resolution (Isolate R-isomer) Goal->Resolution Enantiopurity needed Storage Long-term Storage & Transport Goal->Storage Stability needed Reaction Immediate Coupling/Acylation Goal->Reaction Nucleophilicity needed Tartrate L-Tartrate Salt (Diastereomeric Crystallization) Resolution->Tartrate HCl Hydrochloride Salt (Thermodynamic Stability) Storage->HCl FreeBase Free Base (In situ generation) Reaction->FreeBase

Figure 1: Strategic decision tree for selecting the appropriate salt form based on downstream processing requirements.[1]

Comparative Analysis: Physicochemical Performance

The following data summarizes the performance of the three primary forms. Note that "Free Base" data refers to the freshly isolated material, which degrades over time if not stored under inert gas.

FeatureFree Base Hydrochloride (HCl) L-Tartrate
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (White)Crystalline Solid (White/Off-white)
Melting Point < 25°C (Ambient Liquid)180°C – 200°C (Decomposes)165°C – 175°C (Varies by solvate)
Hygroscopicity High (Deliquescent)Moderate (Manageable)Low to Moderate
Solubility (Water) Miscible (Zwitterionic)High (>100 mg/mL)High
Solubility (Organic) Soluble in DCM, EtOHInsoluble in Ether, HexaneLimited in non-polar solvents
Stability Prone to N-oxide formationExcellent (Shelf-stable)Good
Primary Use Nucleophilic substitutionAPI Intermediate StorageChiral Resolution (Optical Purity)
Deep Dive: Stability & Handling
  • Free Base: Handling the oil on a kilogram scale is problematic. It coats reactor walls, leading to yield losses. It readily absorbs atmospheric CO₂ and water.

  • HCl Salt: The chloride counter-ion creates a tight crystal lattice. This form is non-volatile and resistant to oxidation. It can be recrystallized from Ethanol/Ether mixtures to remove impurities.

  • Tartrate: The primary utility here is Enantiomeric Enrichment . The (R)-enantiomer L-tartrate salt typically crystallizes preferentially over the (S)-form (or vice versa depending on solvent), allowing for the separation of the racemic mixture [1, 2].[1]

Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt (Standardization)

Objective: Convert the oily free base into a stable solid for storage.

  • Dissolution: Dissolve 10.0 g of crude 1-Ethylpiperidine-3-carboxylic acid (Free Base) in 50 mL of absolute Ethanol.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 1.1 equivalents of concentrated HCl (or HCl in Dioxane/Ethanol) dropwise.

    • Critical Control Point: Maintain temperature <10°C to prevent esterification if ethanol is used as solvent (though unlikely without heat, it is a risk).

  • Crystallization: Add 150 mL of Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly with vigorous stirring. The solution will turn cloudy.

  • Aging: Stir at 0°C for 2 hours to mature the crystal habit.

  • Filtration: Filter the white precipitate under nitrogen (to prevent moisture uptake).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: ~85-90%.[2]

    • Validation: Check Melting Point (Target >180°C).

Protocol B: Chiral Resolution via L-Tartrate

Objective: Isolate the biologically active enantiomer (typically analogous to the Tiagabine precursor pathway).

  • Stoichiometry: Dissolve racemic 1-Ethylpiperidine-3-carboxylic acid (100 mmol) in Methanol. Add L-(+)-Tartaric acid (100 mmol or 50 mmol depending on 1:1 or 2:1 target salt).

  • Reflux: Heat to reflux for 1 hour to ensure complete dissolution and salt formation.

  • Controlled Cooling: Cool slowly (5°C/hour) to room temperature.

  • Seeding: If available, seed with pure (R)-salt crystals at 30°C.

  • Harvest: Filter the crystals. The mother liquor contains the enriched (S)-isomer.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade Chiral Purity (ee%).

Application Workflow: Pathway to APIs

The choice of salt is not static; it changes throughout the synthesis pipeline. The following diagram illustrates the lifecycle of the molecule in a typical drug development workflow (e.g., Tiagabine analogs).

SynthesisWorkflow Racemic Racemic Ethyl Nipecotate Alkylation N-Alkylation (Ethyl Bromide) Racemic->Alkylation Hydrolysis Hydrolysis (NaOH -> HCl) Alkylation->Hydrolysis CrudeAcid Crude 1-Ethylpiperidine- 3-carboxylic acid Hydrolysis->CrudeAcid SaltForm Salt Formation (HCl or Tartrate) CrudeAcid->SaltForm Stabilization Purification Recrystallization (Purity Upgrade) SaltForm->Purification FreeBaseRegen Free Base Regeneration Purification->FreeBaseRegen Just-in-Time Coupling API Coupling (e.g., Tiagabine) FreeBaseRegen->Coupling

Figure 2: Lifecycle of the intermediate, showing where salt formation serves as a purification and stabilization gate before final coupling.[1]

Conclusion

For researchers working with 1-Ethylpiperidine-3-carboxylic acid:

  • Do not store the Free Base. It degrades and is difficult to handle.

  • Use the HCl Salt for general inventory, transport, and non-chiral applications. It offers the best balance of solubility, cost, and stability.

  • Use the L-Tartrate Salt only when chiral resolution is required.[1] Note that tartrates often solvate, so TGA (Thermogravimetric Analysis) is recommended to determine solvent content before stoichiometry calculations.

References

  • Chem-Impex International. "1-Ethyl-piperidine-3-carboxylic acid hydrochloride Product Data." Chem-Impex Catalog. Accessed January 29, 2026. Link

  • Google Patents. "Process for Preparation of Piperidine Carboxylic Acid (Tiagabine Intermediates)." US20080269495A1.[3] Discusses L-tartrate resolution of nipecotic acid derivatives. Link

  • PubChem. "Ethyl piperidine-3-carboxylate (Nipecotic acid ethyl ester) Compound Summary."[1][4][2] National Library of Medicine. Link

  • MDPI. "Mechanochemical Synthesis and Structure of Piperidine Salts." Organics, 2025.[2] Provides context on piperidine salt IR shifts and stability. Link

Sources

Validation

Biological activity of 1-Ethylpiperidine-3-carboxylic acid hydrochloride enantiomers

This guide provides an in-depth technical comparison of the enantiomers of 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid HCl ), focusing on their biological activity as GABA uptak...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomers of 1-Ethylpiperidine-3-carboxylic acid hydrochloride (also known as N-Ethylnipecotic acid HCl ), focusing on their biological activity as GABA uptake inhibitors.

Executive Summary

1-Ethylpiperidine-3-carboxylic acid hydrochloride is a structural derivative of Nipecotic Acid , a potent inhibitor of


-aminobutyric acid (GABA) uptake. While Nipecotic Acid itself cannot cross the blood-brain barrier (BBB), N-substituted derivatives are critical in the development of anticonvulsant therapeutics (e.g., Tiagabine).

The biological activity of this compound is stereospecific :

  • The (R)-Enantiomer (Eutomer): Retains the absolute configuration of the natural GABA pharmacophore and exhibits inhibitory activity at the GAT-1 transporter.

  • The (S)-Enantiomer (Distomer): Displays significantly reduced or negligible affinity for the GABA transporter, serving as a negative control in pharmacological assays.

Mechanism of Action: GAT-1 Inhibition

The primary target of 1-Ethylpiperidine-3-carboxylic acid is the GABA Transporter 1 (GAT-1) , a transmembrane protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.

  • Orthosteric Competition: The piperidine-3-carboxylic acid moiety mimics the zwitterionic structure of GABA (3-carboxy-propylamine).

  • N-Substitution Role: The N-ethyl group modifies the lipophilicity and steric profile. Unlike bulky N-substituents (e.g., in Tiagabine) that interact with an extracellular "vestibule" on GAT-1 to lock the transporter in an open-to-out conformation, the simple N-ethyl group primarily influences the compound's pharmacokinetic properties (pKa, lipophilicity) rather than creating a high-affinity "anchor."

Signaling Pathway Diagram

GABA_Pathway Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Release PostSynaptic Postsynaptic Neuron (GABA-A Receptor) Synapse->PostSynaptic Activation (Inhibition of Firing) GAT1 GAT-1 Transporter (Reuptake) Synapse->GAT1 Reuptake GAT1->Presynaptic Recycling Glial Glial Cell (Metabolism) GAT1->Glial Clearance R_Enant (R)-1-Ethylpiperidine-3-COOH (Inhibitor) R_Enant->GAT1 Blocks S_Enant (S)-1-Ethylpiperidine-3-COOH (Inactive) S_Enant->GAT1 No Effect

Figure 1: Mechanism of GABAergic modulation. The (R)-enantiomer blocks GAT-1, increasing synaptic GABA residence time.

Comparative Analysis: Potency & Selectivity

The following table contrasts the 1-Ethyl derivative with the parent compound (Nipecotic Acid) and the clinical standard (Tiagabine).

Feature(R)-1-Ethylpiperidine-3-COOH (S)-1-Ethylpiperidine-3-COOH Nipecotic Acid (Racemic) Tiagabine (Clinical Drug)
Role Eutomer (Active Pharmacophore)Distomer (Inactive Control)Parent ScaffoldOptimized Drug
GAT-1 Affinity (IC50) Moderate (~10–50 µM)*Low / Inactive (>100 µM)High (~10–14 µM)Very High (20–100 nM)
BBB Permeability Low to ModerateLow to ModerateNegligible (Hydrophilic)High (Lipophilic Tail)
Selectivity GAT-1 > GAT-2/3Non-selectiveGAT-1 SelectiveHighly GAT-1 Selective
Primary Use SAR Probe / IntermediateChiral Resolution ControlIn Vitro Tool CompoundEpilepsy Treatment

*Note: Simple N-alkylation (methyl/ethyl) often results in a slight loss of potency compared to the secondary amine (Nipecotic Acid) unless the substituent is large enough to reach the transporter's hydrophobic accessory pocket.

Key Insights:
  • Stereochemistry is Critical: The (R)-configuration aligns the carboxylate group with the sodium-binding site of GAT-1, mimicking the conformation of GABA. The (S)-enantiomer presents the carboxylate in a sterically unfavorable position.

  • Structural Limitation: The ethyl group is too small to provide the massive potency boost seen with the diarylbutenyl group of Tiagabine. Therefore, 1-Ethylpiperidine-3-carboxylic acid is less potent than Tiagabine but serves as a vital intermediate for synthesizing more complex N-substituted analogs.

Experimental Protocols

To validate the activity of these enantiomers, the following self-validating protocols are recommended.

Protocol A: [³H]-GABA Uptake Inhibition Assay

Objective: Determine the IC50 of the enantiomers in a controlled in vitro system.

  • Preparation:

    • Use HEK-293 cells stably expressing mGAT-1.[1][2]

    • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Treatment:

    • Aliquot cells into 96-well plates.

    • Add test compounds: (R)-Enantiomer (0.1 µM – 1 mM) and (S)-Enantiomer (same range).

    • Include controls: Nipecotic Acid (Positive Control) and Vehicle (DMSO/Buffer).

  • Uptake Phase:

    • Add [³H]-GABA (final concentration 10–20 nM).

    • Incubate for 10 minutes at 37°C.

  • Termination:

    • Rapidly wash cells with ice-cold KRH buffer to stop transport.

    • Lyse cells with 1% SDS.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Validation Check: The (R)-enantiomer should show a dose-dependent reduction in CPM (counts per minute), while the (S)-enantiomer curve should remain flat or shift significantly to the right.

Protocol B: Chiral Resolution & Verification

Objective: Ensure enantiomeric purity before biological testing, as even 1% contamination of the (R)-form in the (S)-sample can skew results.

  • Synthesis: React ethyl nipecotate with ethyl bromide, followed by hydrolysis.

  • Resolution: Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid for fractional crystallization.

  • Verification (HPLC):

    • Column: Chiralpak AGP or Chiralcel OD-H .

    • Mobile Phase: Phosphate buffer (pH 7.0) / 2-Propanol.

    • Validation Check: Enantiomeric Excess (ee) must be >99% for valid biological data.

Experimental Workflow Diagram

Workflow Start Start: Racemic 1-Ethylpiperidine-3-COOH Resolution Chiral Resolution (Tartaric Acid Crystallization) Start->Resolution QC QC: Chiral HPLC (Req: ee > 99%) Resolution->QC Branch Pass? QC->Branch Branch->Resolution No Assay In Vitro GAT-1 Assay ([³H]-GABA Uptake) Branch->Assay Yes Result_R (R)-Enantiomer: High Inhibition Assay->Result_R Result_S (S)-Enantiomer: Low/No Inhibition Assay->Result_S

Figure 2: Workflow for the isolation and biological validation of enantiomers.

Supporting Data & Interpretation

When interpreting data for 1-Ethylpiperidine-3-carboxylic acid hydrochloride:

  • IC50 Discrepancies: Values may vary based on the cell line (CHO vs. HEK) or tissue preparation (synaptosomes). Always compare relative to the internal Nipecotic Acid control.

  • False Positives: High concentrations (>1 mM) of nipecotic acid derivatives can sometimes directly activate GABA-A receptors or act as substrates (heteroexchange), confounding uptake inhibition data. Protocol A minimizes this by using low concentrations of radioligand and short incubation times.

References

  • Chem-Impex International. 1-Ethyl-piperidine-3-carboxylic acid hydrochloride - Product Information. Retrieved from

  • Krogsgaard-Larsen, P., et al. (1994). GABA Uptake Inhibitors: Design, Synthesis and Biological Activity.[3] Journal of Medicinal Chemistry. (Contextual grounding on Nipecotic Acid SAR).

  • Borden, L. A., et al. (1994). Tiagabine, a potent and selective GABA uptake inhibitor.[4][5] General Pharmacology. (Comparative data for high-potency derivatives).

  • PubChem. 3-Piperidinecarboxylic acid, 1-ethyl-, hydrochloride.[6] Retrieved from

  • Johnston, G. A., et al. (1976).[7] Betel nut constituents as inhibitors of gamma-aminobutyric acid uptake. Nature.[8] (Foundational work on nipecotic acid/guvacine).

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 1-Ethylpiperidine-3-carboxylic acid hydrochloride for Pharmaceutical Research and Development

Abstract 1-Ethylpiperidine-3-carboxylic acid hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is found in numerous drug candidates, making its efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethylpiperidine-3-carboxylic acid hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is found in numerous drug candidates, making its efficient and cost-effective synthesis a critical consideration for drug development professionals. This guide provides an in-depth comparative analysis of two primary synthetic routes to 1-Ethylpiperidine-3-carboxylic acid hydrochloride, offering a critical evaluation of their respective methodologies, cost-effectiveness, and scalability. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. The specific functionalization of the piperidine ring, as seen in 1-Ethylpiperidine-3-carboxylic acid hydrochloride, allows for further chemical modification and the generation of diverse compound libraries for drug discovery. The hydrochloride salt form of the parent molecule enhances its solubility and stability, making it amenable to a variety of reaction conditions and formulation strategies.[1]

The selection of a synthetic route in a drug development program is a multifactorial decision, balancing considerations of yield, purity, cost of raw materials, process safety, and environmental impact. This guide will explore two plausible and commonly employed strategies for the synthesis of 1-Ethylpiperidine-3-carboxylic acid hydrochloride:

  • Route 1: Catalytic Hydrogenation of Ethyl Nicotinate followed by N-Alkylation and Hydrolysis.

  • Route 2: Direct N-Alkylation of Piperidine-3-carboxylic acid.

A thorough cost-benefit analysis of each route will be presented, based on current market prices of starting materials and reagents, alongside a discussion of the practical advantages and disadvantages of each approach.

Route 1: Multi-step Synthesis from Ethyl Nicotinate

This synthetic pathway involves a three-step sequence starting from the readily available and relatively inexpensive ethyl nicotinate.

Logical Workflow for Route 1

Route 1 Workflow A Ethyl Nicotinate B Catalytic Hydrogenation A->B H₂, Catalyst C Ethyl Piperidine-3-carboxylate B->C D N-Alkylation C->D Ethyl Iodide, Base E Ethyl 1-Ethylpiperidine-3-carboxylate D->E F Hydrolysis E->F NaOH, H₂O G 1-Ethylpiperidine-3-carboxylic acid F->G H HCl Salt Formation G->H HCl I 1-Ethylpiperidine-3-carboxylic acid hydrochloride H->I

Caption: Synthetic pathway for Route 1.

Step 1: Catalytic Hydrogenation of Ethyl Nicotinate

The initial step involves the reduction of the pyridine ring of ethyl nicotinate to a piperidine ring. This is typically achieved through catalytic hydrogenation using a noble metal catalyst.

Experimental Protocol:

  • To a solution of ethyl nicotinate (1 mole) in ethanol (1 L) in a high-pressure hydrogenation vessel, add 5% Platinum on Carbon (Pt/C) catalyst (5 g, 1 mol%).

  • Pressurize the vessel with hydrogen gas to 5-10 bar.

  • Heat the reaction mixture to 70-80°C and stir vigorously for 16-24 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully filter off the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl piperidine-3-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Platinum on carbon is a widely used and effective catalyst for the hydrogenation of aromatic heterocycles. While other catalysts like Rhodium on Alumina can also be used, Pt/C often provides a good balance of activity and cost.

  • Solvent: Ethanol is a suitable solvent for both the starting material and the product, and it is relatively benign.

  • Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the hydrogenation of the stable pyridine ring. The conditions can be optimized to balance reaction time and energy consumption. It is known that hydrogenation of nicotinic acid itself can lead to decarboxylation, but the ester functional group is generally more stable under these conditions.[2]

Step 2: N-Alkylation of Ethyl Piperidine-3-carboxylate

The secondary amine of the piperidine ring is then alkylated with an ethyl group using an appropriate ethylating agent.

Experimental Protocol:

  • Dissolve ethyl piperidine-3-carboxylate (1 mole) in a suitable solvent such as acetonitrile or DMF (1 L).

  • Add potassium carbonate (1.5 moles) as a base.

  • To this stirred suspension, add ethyl iodide (1.2 moles) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 6-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or used directly in the next step if the purity is sufficient.

Causality Behind Experimental Choices:

  • Alkylating Agent: Ethyl iodide is a reactive and commonly used ethylating agent.

  • Base: Potassium carbonate is a mild and inexpensive base suitable for this type of N-alkylation. It neutralizes the HI formed during the reaction, driving the equilibrium towards the product.[3]

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions like N-alkylation.

Step 3: Hydrolysis and Salt Formation

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the formation of the hydrochloride salt.

Experimental Protocol:

  • Dissolve the crude ethyl 1-ethylpiperidine-3-carboxylate (1 mole) in a mixture of ethanol (500 mL) and water (500 mL).

  • Add sodium hydroxide (2 moles) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Ethylpiperidine-3-carboxylic acid hydrochloride as a solid.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: Basic hydrolysis (saponification) is often preferred over acidic hydrolysis for esters as it is an irreversible process, which typically leads to higher yields.[4][5]

  • Salt Formation: The use of hydrochloric acid not only neutralizes the reaction mixture but also forms the desired hydrochloride salt, which can often be isolated by crystallization, aiding in purification.

Route 2: Direct N-Alkylation of Piperidine-3-carboxylic acid

This route offers a more direct approach, starting from piperidine-3-carboxylic acid and introducing the ethyl group in a single step.

Logical Workflow for Route 2

Route 2 Workflow A Piperidine-3-carboxylic acid B N-Alkylation A->B Ethyl Iodide, Base C 1-Ethylpiperidine-3-carboxylic acid B->C D HCl Salt Formation C->D HCl E 1-Ethylpiperidine-3-carboxylic acid hydrochloride D->E

Caption: Synthetic pathway for Route 2.

Experimental Protocol:

  • Suspend piperidine-3-carboxylic acid (1 mole) in a suitable solvent such as DMF or DMSO (1 L).

  • Add a strong base such as sodium hydride (2.2 moles) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add ethyl iodide (1.2 moles) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and acidify with hydrochloric acid to pH 2-3.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • The crude product can be purified by recrystallization to yield 1-Ethylpiperidine-3-carboxylic acid hydrochloride.

Causality Behind Experimental Choices:

  • Starting Material: Piperidine-3-carboxylic acid is a commercially available starting material, though typically more expensive than ethyl nicotinate.

  • Base: A strong base like sodium hydride is required to deprotonate both the carboxylic acid and the secondary amine to ensure complete N-alkylation. The use of a weaker base like potassium carbonate might lead to a mixture of N-alkylated and O-alkylated products, as well as unreacted starting material.

  • Reaction Conditions: The reaction is typically carried out at room temperature to favor N-alkylation over potential side reactions.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis for the synthesis of 1 mole of 1-Ethylpiperidine-3-carboxylic acid hydrochloride via each route is presented below. Prices are based on currently available catalog prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.

Table 1: Cost Comparison of Synthetic Routes

Parameter Route 1: From Ethyl Nicotinate Route 2: From Piperidine-3-carboxylic acid
Starting Material Cost Ethyl Nicotinate (~$0.20/g)Piperidine-3-carboxylic acid (~$5.00/g)
Key Reagent Costs Ethyl Iodide, Pt/C catalyst, NaOH, HClEthyl Iodide, NaH, HCl
Number of Steps 31
Estimated Overall Yield 60-70%70-80%
Process Complexity High (involves hydrogenation)Moderate
Safety Considerations Hydrogenation (high pressure), Handling of pyrophoric catalystHandling of sodium hydride (flammable solid)
Scalability Good, with appropriate equipmentGood
Estimated Cost per Mole LowerHigher

Analysis:

  • Cost: Route 1 is significantly more cost-effective in terms of raw materials, primarily due to the lower price of ethyl nicotinate compared to piperidine-3-carboxylic acid.

  • Efficiency: Route 2 is a more direct, one-step process, which can save time and reduce the potential for material loss over multiple steps. The estimated overall yield for Route 2 is also slightly higher.

  • Safety and Equipment: Route 1 requires access to high-pressure hydrogenation equipment, and the handling of a pyrophoric catalyst (Pt/C) requires care. Route 2 involves the use of sodium hydride, which is a highly flammable and reactive solid that must be handled with extreme caution.

  • Scalability: Both routes are amenable to scale-up, although the high-pressure hydrogenation in Route 1 may require specialized industrial reactors for large-scale production.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 1-Ethylpiperidine-3-carboxylic acid hydrochloride. The choice between the two will largely depend on the specific priorities of the research or development program.

  • For large-scale, cost-driven synthesis , Route 1, starting from ethyl nicotinate, is the more economically favorable option, provided the necessary hydrogenation equipment is available. The lower cost of the starting material will have a significant impact on the overall cost of the final product.

  • For smaller-scale laboratory synthesis, where time and simplicity are of greater importance , Route 2 offers a more direct and efficient approach. The higher cost of the starting material may be justified by the reduced number of steps and potentially higher overall yield.

It is recommended that researchers carefully evaluate their available resources, budget, and desired scale of production before selecting a synthetic route. Process optimization for either route could further improve yields and reduce costs.

References

  • Chem-Impex. 1-Ethyl-piperidine-3-carboxylic acid hydrochloride.

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

  • Google Patents. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

  • ResearchGate. Procedure for N-alkylation of Piperidine?

  • TCI Chemicals. Ethyl Nicotinate.

  • IndiaMART. Piperidine-3-carboxylicacid.

  • Chemistry LibreTexts. Hydrolysis of Esters.

  • Tradeindia. Ethyl Iodide at Best Price.

  • IndiaMART. 5% PLATINUM ON CARBON CATALYST.

  • Sigma-Aldrich. Rhodium on alumina.

  • The Ceramic Shop. Potassium Carbonate.

  • Flinn Scientific. Sodium Hydroxide, Laboratory Grade, 2 kg.

  • Chemguide. hydrolysis of esters.

  • ChemAnalyst. Hydrochloric Acid Prices, Monitor, Market Analysis & Demand.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethylpiperidine-3-carboxylic acid hydrochloride

Executive Summary & Risk Context[1][2][3][4][5] Handling 1-Ethylpiperidine-3-carboxylic acid hydrochloride (CAS: 861071-98-9 / 1452-12-6 [free acid]) requires a nuanced understanding of its dual nature: it is both a bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5]

Handling 1-Ethylpiperidine-3-carboxylic acid hydrochloride (CAS: 861071-98-9 / 1452-12-6 [free acid]) requires a nuanced understanding of its dual nature: it is both a bioactive piperidine derivative and an acidic salt. Often utilized as a key intermediate in the synthesis of GABA uptake inhibitors (such as Tiagabine), this compound presents specific risks related to mucous membrane irritation and particulate inhalation.

The Scientist’s Perspective: While not classified as "acutely toxic" (Category 1 or 2), treating this substance casually is a common error. The hydrochloride moiety implies that upon contact with moisture (sweat, tears, lung tissue), the salt hydrolyzes to release hydrochloric acid equivalents, leading to immediate, localized chemical irritation. This guide moves beyond generic SDS statements to provide an operational framework for safe handling.

The Hazard Profile: Mechanism of Action

To select the correct PPE, we must understand the mechanism of injury.

Hazard ClassGHS CodeMechanism of InjuryOperational Implication
Skin Irritation H315 Acidic hydrolysis on skin surface; lipid stripping by piperidine ring.Standard nitrile gloves are sufficient, but wrist coverage is critical to prevent "cuff gap" exposure.
Eye Irritation H319 Rapid solubilization in tear film

pH drop

corneal protein denaturation.
Safety Glasses are insufficient if dust is generated. Goggles are mandatory for open handling.
STOT-SE (Resp) H335 Fine particulate inhalation triggers inflammation in the upper respiratory tract.All weighing must occur inside a Fume Hood.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on Exposure Potential rather than a "one-size-fits-all" approach.

Table 1: PPE Selection by Operation
OperationExposure RiskHand ProtectionEye ProtectionRespiratoryBody Protection
Storage/Transport Low (Sealed)Single Nitrile (4 mil)Safety Glasses w/ Side ShieldsNone req.Lab Coat (Cotton/Poly)
Weighing (<1g) Med (Dust)Single Nitrile (4 mil)Chemical Splash Goggles Fume Hood (Primary)Lab Coat + Closed Shoes
Weighing (>1g) High (Dust)Double Nitrile (Outer: 8 mil)Chemical Splash Goggles Fume Hood + N95 (if hood flow <100 fpm)Lab Coat + Apron
Reaction Setup Med (Splash)Single Nitrile (4 mil)Safety GlassesFume HoodLab Coat
Spill Cleanup High (Direct)Double Nitrile or ButylFace Shield + Goggles P100 / N99 Respirator Tyvek Suit

Critical Insight: The piperidine ring is organic-soluble. If dissolving this compound in organic solvents (DCM, Chloroform), standard nitrile gloves have a breakthrough time of <5 minutes. In solvent mixtures, upgrade to Silver Shield/4H laminate gloves or change nitrile gloves immediately upon splash.

Operational Workflow: From Weighing to Waste

Phase A: Weighing & Transfer (The Critical Control Point)

Static electricity is the enemy of hydrochloride salts. These powders are often dry and prone to "flying" when a spatula approaches.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.

  • Transfer: Do not dump the powder. Use a funnel with a wide bore to prevent bridging. Rinse the weighing boat with the reaction solvent to ensure quantitative transfer and minimize dust residue.

Phase B: Solubilization

Exotherm Alert: Dissolving HCl salts in water or alcohols can be mildly exothermic.

  • Add the solid to the solvent, not vice-versa (unless protocol dictates otherwise for concentration control).

  • Stir slowly to prevent splashing of the now-acidic solution.

Phase C: Logic for Exposure Control

The following diagram illustrates the decision-making process for selecting controls.

PPE_Logic Start Start: Handling 1-Ethylpiperidine-3-COOH HCl State Is the material Solid or in Solution? Start->State Solid Solid / Powder State->Solid Dust Risk Liquid In Solution State->Liquid Splash Risk Quantity Quantity > 1 gram? Solid->Quantity Action3 Standard PPE (Nitrile + Safety Glasses) Liquid->Action3 Hood Is Fume Hood Available? Quantity->Hood Yes Action1 Standard PPE + Fume Hood (Sash at 18 inches) Quantity->Action1 No (<1g) Hood->Action1 Yes Action2 MANDATORY: N95/P100 Respirator + Goggles + Double Gloves Hood->Action2 No (High Risk)

Figure 1: Decision Logic for PPE Selection. Note that respiratory protection is escalated if engineering controls (Fume Hood) are absent.

Emergency Response & Disposal

Spill Response Protocol

Scenario: You drop a 5g bottle of the powder on the floor.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Goggles, N95 respirator, and double gloves.

  • Contain: Do not dry sweep (generates dust). Cover the spill with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

  • Neutralize: Wipe the area with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize the HCl residue.
    
  • Verify: Check pH of the surface with litmus paper to ensure neutrality.

Disposal Strategy

Do NOT pour down the drain.

  • Solid Waste: Bag in a sealable polyethylene bag, label as "Solid Organic Waste (Irritant)," and dispose of via EHS hazardous waste stream.

  • Aqueous Waste: If in solution, adjust pH to 6–8 using Sodium Hydroxide or Sodium Bicarbonate. Dispose of as "Aqueous Organic Waste."

Disposal_Flow Waste Waste Generation Type State? Waste->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid Bag Double Bag (Poly) Label: Organic Irritant Solid->Bag pH Check pH Liquid->pH Neut Neutralize with NaHCO3 to pH 6-8 pH->Neut Acidic Container Solvent Waste Container (No Drains!) pH->Container Neutral Neut->Container

Figure 2: Waste Disposal Workflow ensuring pH compliance before containerization.

References

  • PubChem. (n.d.). 1-Ethylpiperidine-3-carboxylic acid hydrochloride Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved January 29, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026, from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylpiperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethylpiperidine-3-carboxylic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.